5,5i difluoro Bapta(K+ Salt)
Description
BenchChem offers high-quality 5,5i difluoro Bapta(K+ Salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5i difluoro Bapta(K+ Salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H18F2K4N2O10 |
|---|---|
Molecular Weight |
664.8 g/mol |
IUPAC Name |
tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-fluorophenoxy]ethoxy]-N-(carboxylatomethyl)-4-fluoroanilino]acetate |
InChI |
InChI=1S/C22H22F2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 |
InChI Key |
XBUXXFVULDFAOM-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCOC2=C(C=CC(=C2)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Foundational & Exploratory
5,5'-difluoro BAPTA potassium salt dissociation constant (Kd)
Topic: 5,5'-difluoro BAPTA potassium salt dissociation constant (Kd) Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Electrophysiologists[1]
Physicochemical Profiling, Kd Determination, and Intracellular Applications[1]
Executive Summary: The "Medium Affinity" Niche
In the landscape of intracellular calcium buffering, 5,5'-difluoro BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, 5,5'-difluoro derivative) occupies a critical "medium-affinity" niche.[1] While the parent compound BAPTA (Kd ~160 nM) is the gold standard for clamping calcium at resting physiological levels, and low-affinity derivatives like 5,5'-dibromo BAPTA (Kd ~1.6 µM) are used to buffer pathological loads, 5,5'-difluoro BAPTA exhibits a dissociation constant (Kd) of approximately 600–635 nM .[1][2]
This specific affinity makes it the reagent of choice for experiments requiring the maintenance of elevated basal calcium levels without saturating the buffer, or for "soft clamping" where rapid transients are blunted but not abolished.[1] This guide details the physicochemical properties of the potassium salt form—preferred for maintaining intracellular ionic homeostasis—and provides a self-validating protocol for determining its Kd in your specific experimental buffer.[1]
Physicochemical Profile & Comparative Metrics
The utility of 5,5'-difluoro BAPTA is defined by its thermodynamic stability constants relative to other chelators.[1] The potassium salt form (typically tetrapotassium) is highly water-soluble and distinct from the membrane-permeant AM ester form.[1]
Table 1: Comparative Dissociation Constants (Kd)
Values are approximate and dependent on ionic strength (I), pH, and Temperature (T).[1]
| Chelator Variant | Kd (Ca²⁺) @ 22°C, pH 7.2 | Affinity Class | Primary Application |
| 5,5'-Dimethyl BAPTA | ~40 nM | High | Total Ca²⁺ suppression; "Zero" Ca²⁺ calibration.[1] |
| BAPTA | ~160 nM | High/Standard | Clamping at resting [Ca²⁺]i; Fast buffering. |
| 5,5'-Difluoro BAPTA | ~635 nM | Medium | Buffering elevated [Ca²⁺]i; 19F NMR probes. |
| 5,5'-Dibromo BAPTA | ~1.6 µM | Low | Spatiotemporal buffering; Pathological Ca²⁺ loads.[1] |
| EGTA | ~150 nM (pH dependent) | High | Slow buffering; Steady-state clamping (pH sensitive).[1] |
Key Properties of the Potassium Salt:
-
Ionic Compatibility: The K⁺ salt is essential for patch-clamp internal solutions to mimic the high intracellular potassium concentration ([K⁺]i ~140 mM) without introducing non-physiological sodium loads.[1]
-
pH Insensitivity: Like the parent BAPTA, the 5,5'-difluoro derivative's Ca²⁺ affinity is relatively insensitive to pH changes between 7.0 and 7.4, unlike EGTA, which is highly pH-dependent.[1]
-
Selectivity: High selectivity for Ca²⁺ over Mg²⁺ (Kd for Mg²⁺ is typically in the millimolar range), preventing interference from physiological magnesium levels.[1]
Self-Validating Protocol: Empirical Kd Determination
Scientific Integrity Note: Relying on literature Kd values is a common source of experimental error.[1] Kd is sensitive to ionic strength and temperature.[1] You must validate the Kd in your specific experimental buffer.
Method: UV Spectrophotometric Titration
This protocol utilizes the spectral shift of the BAPTA chromophore upon calcium binding.[1]
Reagents:
-
Chelator Stock: 10 mM 5,5'-difluoro BAPTA K⁺ salt in dH₂O.[1]
-
Experimental Buffer: The exact buffer used in your physiology experiments (e.g., 130 mM K-Gluconate, 10 mM HEPES, pH 7.2).[1] Do not add EGTA or Ca²⁺ yet.
-
Standard CaCl₂: 100 mM or 1 M standard solution (commercially certified).[1]
Workflow:
-
Baseline Scan: Prepare a 50 µM solution of the chelator in your Experimental Buffer (2 mL volume).[1] Scan absorbance from 220 nm to 350 nm.[1] Note the isosbestic point and the peak absorbance (typically ~250-260 nm region).[1]
-
Zero Calcium (Free Form): Ensure the solution is calcium-free. If necessary, add a trace amount of polystyrene beads (Chelex) or a high-affinity scavenger to confirm the "zero" spectrum, then remove.[1] Record Absorbance (
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Saturation (Bound Form): Add excess CaCl₂ (e.g., final concentration 5 mM) to saturate the chelator.[1] Record Absorbance (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Titration: In a fresh cuvette, titrate aliquots of CaCl₂ into the 50 µM chelator solution. After each addition, record the absorbance (
) at the wavelength of maximal change.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Calculation:
The free calcium concentration
Plot
Visualizing the Workflow
The following diagram illustrates the logic flow for preparing and validating the chelator solution for electrophysiology.
Caption: Logic flow for selecting, verifying, and preparing 5,5'-difluoro BAPTA solutions for physiological assays.
Application Guide: Patch Clamp & Imaging
A. Patch Clamp (Whole-Cell Configuration)
When using 5,5'-difluoro BAPTA in the pipette solution, the goal is often to "clamp" calcium at a specific concentration while allowing for some local signaling flexibility.[1]
-
Preparation: Dissolve the tetrapotassium salt directly into the internal solution.
-
Osmolarity Check: The salt contributes to osmolarity. 10 mM of the K4-salt adds ~50 mOsm.[1] You must reduce the K-Gluconate or KCl concentration accordingly to maintain ~290 mOsm.[1]
-
The "Soft Clamp": Unlike EGTA (slow) or BAPTA (fast/high affinity), 5,5'-difluoro BAPTA allows for the resolution of larger calcium microdomains near channel mouths due to its lower affinity, preventing the "tunneling" effect seen with high-affinity buffers.[1]
B. 19F NMR Spectroscopy
A unique advantage of the fluoro-derivative is its utility in 19F NMR .[1]
-
Mechanism: The fluorine atoms experience a chemical shift upon calcium binding.[1]
-
Utility: This allows for the non-invasive measurement of free calcium concentration in bulk tissue or cell suspensions, as the ratio of the "free" and "bound" fluorine peaks provides a direct readout of
independent of dye bleaching or sequestration.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
References
-
Pethig, R., et al. (1989).[1][3] "On the dissociation constants of BAPTA-type calcium buffers." Cell Calcium, 10(7), 491-498.[1][3]
-
Biotium. (n.d.).[1] "5,5'-Difluoro BAPTA, Tetrapotassium Salt Product Information." Biotium Product Sheets.
-
Harrison, S. M., & Bers, D. M. (1987).[1] "The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA."[1] Biochimica et Biophysica Acta (BBA), 925(2), 133-143.[1]
-
Thermo Fisher Scientific. (n.d.).[1] "Calcium Regulation Reagents - Technical Guide." Molecular Probes Handbook.
Sources
Calcium binding affinity of 5,5-difluoro BAPTA K+ salt
Technical Guide: Calcium Binding Affinity & Applications of 5,5'-Difluoro BAPTA Salt[1][2][3]
Executive Summary
5,5'-Difluoro BAPTA (1,2-bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-performance calcium chelator derived from the parent molecule BAPTA.[2] While standard BAPTA is the gold standard for buffering calcium in the 100–200 nM range, physiological events often drive cytosolic calcium (
At these concentrations, standard BAPTA becomes saturated and loses buffering capacity.[1] The 5,5'-Difluoro derivative solves this by introducing electron-withdrawing fluorine atoms, which lower the basicity of the chelating nitrogen atoms.[1][3] This results in a reduced affinity (higher
The Potassium (
Chemical Physics of Affinity
To utilize this chelator effectively, one must understand the structure-activity relationship driving its dissociation constant (
The Fluorine Effect
The binding pocket of BAPTA-like molecules relies on the donation of lone-pair electrons from two central nitrogen atoms and four carboxylate groups to the
-
Standard BAPTA: The nitrogen atoms are electron-rich, creating a tight bond (
nM).[1][3] -
5,5'-Difluoro BAPTA: Fluorine is highly electronegative.[1][3] When substituted at the 5,5' positions of the aromatic rings, it exerts an inductive withdrawal (-I effect) on the ring system.[1] This pulls electron density away from the nitrogen atoms, stabilizing their lone pairs and making them less available for coordination.[1][3]
-
Result: The energy barrier for
release is lowered, increasing the off-rate ( ) and raising the .[1][3]
Comparative Affinity Table
The following table contrasts 5,5'-Difluoro BAPTA with related chelators under physiological conditions (pH 7.2, 22°C, 100 mM KCl).
| Chelator | Substituent Effect | Primary Utility | ||
| 5,5'-Dimethyl BAPTA | Electron Donating | ~40 nM | ~150 nM | Buffering resting levels to near-zero.[1] |
| BAPTA | Neutral (Reference) | ~160 nM | ~700 nM | General buffering of resting |
| 5,5'-Difluoro BAPTA | Weak Withdrawal | ~635 nM | ~705 nM | Buffering active signaling transients. |
| 5,5'-Dibromo BAPTA | Strong Withdrawal | ~1.6 | > 2.0 | Buffering pathological/high |
Critical Insight: Note that the affinity of 5,5'-Difluoro BAPTA is relatively insensitive to
background (635 nM vs 705 nM).[1][4] This magnesium insensitivity is a hallmark of BAPTA derivatives, distinguishing them from EGTA, which is heavily affected by pH and Mg.[1][3]
Experimental Methodology: Determination
Trustworthy data requires self-validating protocols. The following workflow describes how to determine the specific
Reagents & Setup
-
Chelator: 5,5'-Difluoro BAPTA Tetrapotassium Salt (dissolved to 10 mM stock in
).[1][3] -
Zero Ca Buffer: 10 mM MOPS, 100 mM KCl, 10 mM EGTA, pH 7.20.[1][3]
-
High Ca Buffer: 10 mM MOPS, 100 mM KCl, 10 mM
, pH 7.20.[1][3] -
Instrument: UV-Vis Spectrophotometer (Quartz cuvette required).[1]
The Titration Protocol
-
Baseline (Free Chelator): Prepare a solution of 50
M 5,5'-Difluoro BAPTA in Zero Ca Buffer . Scan absorbance from 220 nm to 350 nm. Record the peak ( ), typically near 254 nm.[1][3] -
Saturation (Ca-Bound): Prepare a solution of 50
M 5,5'-Difluoro BAPTA in High Ca Buffer . Scan absorbance.[1][3] Note the shift and new peak ( ), typically near 289 nm.[1] -
Titration: Create precise free calcium concentrations (
) ranging from 0 to 10 M using the Calcium Calibration Buffer Kit method (mixing EGTA and Ca-EGTA buffers).[1] Add 50 M chelator to each. -
Measurement: Measure absorbance at two wavelengths: the isosbestic point (invariant) and the calcium-sensitive peak (289 nm).
Calculation Logic
Calculate the free calcium concentration using the Grynkiewicz equation adapted for single-wavelength absorbance (or ratio if using dual wavelength):
1Where:
- is the absorbance of the sample.[1]
- is the absorbance of the Ca-free sample.[1]
- is the absorbance of the Ca-saturated sample.[1]
Visualization of Workflow
The following diagram outlines the logical flow for validating the chelator's affinity before experimental use.
Figure 1: Step-by-step workflow for determining the dissociation constant (
Applications in Physiology: Patch Clamp
The most common application of 5,5'-Difluoro BAPTA K+ salt is in whole-cell patch clamp recording, where it is included in the pipette solution to buffer intracellular calcium.[1][3]
Why use the K+ Salt?
In whole-cell configuration, the pipette solution dialyzes the cytoplasm.[1][3]
-
Sodium (Na+) salts of BAPTA introduce unphysiological Na+ loads, potentially reversing the
exchanger (NCX) or altering action potential thresholds.[1][3] -
Potassium (K+) salts mimic the natural cytosolic cation environment (~140 mM K+), maintaining physiological electrochemical gradients.[1][3]
Buffering Capacity & "Clamping"
Unlike EGTA, which has a slow on-rate (
-
Low Concentration (0.1 - 0.5 mM): Allows local calcium domains to form; does not block fast transmitter release.[1]
-
High Concentration (10 - 20 mM): "Clamps" calcium globally and locally.[1] Used to silence calcium-dependent currents (e.g.,
).[1][3]
Calculating Free Calcium in Pipette Solution
To set a specific resting
Example Recipe for
Troubleshooting & Quality Control
Solubility Issues
The tetrapotassium salt is highly hygroscopic.[1]
-
Solution: Store desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve in water first to create a concentrated stock (e.g., 100 mM) before adding to ionic buffers, as high ionic strength can sometimes slow dissolution.[1][3]
pH Sensitivity
While BAPTA is less pH-sensitive than EGTA, the
-
Rule: Ensure your experimental pH matches the pH at which the
was determined (usually 7.2). A drop to pH 6.8 (ischemic conditions) will increase the (lower affinity).[1]
Experimental Artifacts
-
False Negatives: If using 5,5'-Difluoro BAPTA to block a process, ensure the concentration is sufficient (>5 mM) to outcompete endogenous buffers.[1][3]
-
Spectral Interference: If performing simultaneous fluorescence imaging (e.g., Fura-2), be aware that high concentrations of BAPTA derivatives can absorb UV light, potentially acting as an inner filter, though 5,5'-Difluoro BAPTA is generally non-fluorescent.[1][3]
Visualizing the Buffering Landscape
The diagram below illustrates where 5,5'-Difluoro BAPTA fits in the spectrum of calcium regulation, highlighting its specific niche between "Resting" and "Pathological" calcium levels.
Figure 2: The Calcium Buffering Landscape. 5,5'-Difluoro BAPTA occupies the critical "Active Signaling" window where standard BAPTA fails due to saturation.[1]
References
-
Thermo Fisher Scientific. (n.d.).[1][3] Table 19.7: Ca2+ affinities of BAPTA chelators. Molecular Probes User Manual.[1][3] Link
-
Pethig, R., et al. (1989).[1][3] On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium, 10(7), 491-498.[1][3] (Foundational study on BAPTA derivative affinities).
-
Biotium. (n.d.).[1][3][2] 5,5'-Difluoro BAPTA, Tetrapotassium Salt Product Sheet.[1][4][3]Link[1][3]
-
Tsien, R. Y. (1980).[1][3][5] New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures.[1] Biochemistry, 19(11), 2396-2404.[1] Link
-
Neher, E. (1998).[1][3] Usefulness and limitations of linear approximations to the buffering of intracellular calcium.[1][3] Cell Calcium, 24(5-6), 345-357.[1][3] (Core theory for patch clamp buffering).
Sources
- 1. interchim.fr [interchim.fr]
- 2. thomassci.com [thomassci.com]
- 3. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Chemical Architecture and Physicochemical Properties
An In-Depth Technical Guide on the Chemical Structure and Properties of 5,5'-Difluoro BAPTA
Executive Summary
5,5'-Difluoro BAPTA (1,2-bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) represents a critical evolution in the BAPTA family of calcium chelators. By introducing electron-withdrawing fluorine atoms at the 5,5' positions of the aromatic rings, the molecule achieves two distinct physicochemical advantages over its parent compound: a reduced affinity for calcium (
This guide details the structural thermodynamics, spectroscopic properties, and experimental protocols for utilizing 5,5'-Difluoro BAPTA in quantitative intracellular calcium (
Structural Determinants of Affinity
The core structure of BAPTA is modeled after EGTA but replaces the methylene backbone with aromatic rings to increase selectivity for
In 5,5'-Difluoro BAPTA , the substitution of hydrogen with fluorine (a highly electronegative halogen) on the aromatic rings alters the electron density of the nitrogen donors involved in chelation.
-
Inductive Effect: The fluorine atoms exert an inductive withdrawal of electron density from the aniline nitrogens.
-
Result: This lowers the basicity of the nitrogen lone pairs, thereby weakening the metal-ligand coordinate bond.
-
Thermodynamic Consequence: The dissociation constant (
) increases from ~160 nM (BAPTA) to ~635 nM (5,5'-Difluoro BAPTA). This shift is advantageous for measuring calcium in cells with higher resting levels or during high-amplitude transients, preventing "saturation blinding" common with high-affinity buffers.
Solubility and Stability[2]
-
Salt Form (
Salt): Highly water-soluble; cell-impermeant. Used for calibration buffers or microinjection. -
AM Ester Form: Acetoxymethyl ester derivative; hydrophobic and cell-permeant.[2] Once intracellular, ubiquitous esterases cleave the AM groups, trapping the anionic chelator within the cytosol.
Table 1: Physicochemical Comparison
| Property | BAPTA (Parent) | 5,5'-Difluoro BAPTA |
| Molecular Weight (Free Acid) | 476.4 g/mol | ~512.4 g/mol |
| ~160 nM | ~635 nM (0.64 µM) | |
| > 10 mM | > 10 mM (High Selectivity) | |
| NMR Active Nucleus | ||
| Spectral Shift ( | UV shift | ~0.8 – 1.0 ppm ( |
| Exchange Regime | N/A (Optical) | Slow Exchange (Distinct Peaks) |
Part 2: NMR Spectroscopic Applications
The primary utility of 5,5'-Difluoro BAPTA lies in
The Slow Exchange Advantage
In the slow exchange limit, the lifetime of the Ca-Chelator complex is longer than the reciprocal of the frequency difference between the free and bound states.
-
Observation: Two distinct resonances are observed in the NMR spectrum: one for the free chelator (
) and one for the calcium-bound complex ( ).[3] -
Quantification: The concentration of free calcium is determined ratiometrically by the integrals (areas) of these two peaks, independent of dye concentration, path length, or leakage.
Equation 1: Ratiometric Calcium Determination
Chemical Shift Mechanism
Upon binding calcium, the conformation of the BAPTA backbone twists, altering the magnetic environment of the fluorine nuclei. This results in an upfield shift (typically ~0.8 to 1.0 ppm) of the
Figure 1: Mechanism of
Part 3: Experimental Protocols
Cell Loading with 5,5'-Difluoro BAPTA-AM
Objective: Non-invasive loading of the chelator into intact cells for cytosolic calcium monitoring.
Reagents:
-
5,5'-Difluoro BAPTA-AM (dissolved in anhydrous DMSO to 10 mM stock).
-
Pluronic F-127 (20% w/v in DMSO) – Dispersing agent.
-
Physiological Saline Solution (PSS) or Culture Media (Serum-free).
Step-by-Step Workflow:
-
Preparation of Loading Solution:
-
Mix 5 µL of 10 mM BAPTA-AM stock with 5 µL of 20% Pluronic F-127. Vortex vigorously.
-
Dilute this mixture into 5 mL of serum-free media/PSS to achieve a final concentration of ~10 µM.
-
Note: Serum proteins can bind the AM ester and reduce loading efficiency; serum-free is critical.
-
-
Incubation:
-
Incubate cells (e.g., perfused heart, cell suspension) in the loading solution for 30–60 minutes at room temperature (20–25°C).
-
Tip: Avoid 37°C if possible, as it may promote sequestration of the dye into organelles (compartmentalization).
-
-
Wash and De-esterification:
-
Remove loading solution. Wash cells 3x with fresh PSS containing 1-2% BSA (to scavenge extracellular AM ester).
-
Incubate in fresh PSS for an additional 20–30 minutes to allow complete intracellular hydrolysis of the AM esters.
-
-
Validation:
-
Verify hydrolysis by checking for the shift in spectral properties or lack of leakage.
-
In Situ Calibration (NMR)
To ensure the
-
Baseline Scan: Acquire
NMR spectrum of loaded cells to establish resting . -
Saturation (
): Perfuse with PSS containing an ionophore (e.g., Ionomycin 5 µM) and high (2–5 mM). The "Free" peak should disappear, transferring all area to the "Bound" peak. -
Zero Calcium (
): Perfuse with -free PSS containing Ionomycin and EGTA (2 mM). The "Bound" peak should disappear.
Figure 2: Experimental Workflow for Cell Loading and Data Acquisition.
Part 4: Biological Applications and Case Studies
1. Intracellular Calcium in Perfused Hearts
5,5'-Difluoro BAPTA has been extensively used to measure
-
Advantage: The
signal penetrates tissue depth better than optical fluorescence, and the ratiometric nature eliminates artifacts from heart motion (beating). -
Observation: Studies have shown a resting
of ~104 nM, rising significantly during ischemia.[5]
2. Heavy Metal Interference Studies
While highly selective for Ca over Mg, BAPTA derivatives can bind heavy metals like
-
Differentiation: The chemical shift induced by
is often distinct from , or the exchange rates differ (Zn complexes often have much slower dissociation rates), allowing NMR to distinguish between calcium and zinc signals in complex cytosolic environments.
References
-
Smith, G. A., et al. (1983).[6] Design of new calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Proceedings of the National Academy of Sciences, 80(23), 7178–7182.
-
Marban, E., et al. (1987). Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts. Proceedings of the National Academy of Sciences, 84(16), 6005–6009.
-
Metcalfe, J. C., et al. (1985). 19F NMR measurements of intracellular free calcium concentrations in human erythrocytes. Cell Calcium, 6(1-2), 183-195.
-
Biotium. (n.d.). 5,5'-Difluoro BAPTA Product Information and Kd Data. Biotium Technical Support.
-
Pethig, R., et al. (1989). Zinc forms complexes with higher kinetical stability than calcium, 5-F-BAPTA as a good example.[7] Biochemical and Biophysical Research Communications, 165(2), 838-844.[7]
Sources
- 1. New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Design and properties of new 19F NMR Ca2+ indicators: modulation of the affinities of BAPTA derivatives via alkylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adipogen.com [adipogen.com]
- 7. Zinc forms complexes with higher kinetical stability than calcium, 5-F-BAPTA as a good example - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Intracellular Calcium Dynamics: A Comparative Analysis of 5,5'-difluoro BAPTA and BAPTA as Calcium Buffers
An In-Depth Technical Guide:
This guide provides a detailed exploration of two critical tools in the study of intracellular calcium (Ca²⁺) signaling: BAPTA and its fluorinated derivative, 5,5'-difluoro BAPTA. We will delve into the fundamental principles of calcium buffering, compare the distinct properties of these two chelators, and provide actionable protocols for their application in research settings. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how to select and utilize these compounds to precisely control and measure intracellular Ca²⁺ dynamics.
The Central Role of Calcium Signaling and the Necessity of Buffering
Intracellular Ca²⁺ is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and apoptosis. Cells maintain a steep electrochemical gradient, with cytosolic free Ca²⁺ concentrations at rest typically around 100 nM, while extracellular levels are in the millimolar range (1-2 mM). This gradient allows for rapid and localized Ca²⁺ transients, or "signals," in response to various stimuli.
The precise spatial and temporal control of these Ca²⁺ signals is paramount. To achieve this, cells employ a sophisticated system of endogenous Ca²⁺ buffers, including proteins like calmodulin and parvalbumin, as well as organelles such as the endoplasmic reticulum and mitochondria. These buffers bind free Ca²⁺, shaping the amplitude, duration, and spatial spread of Ca²⁺ signals.
In experimental contexts, synthetic Ca²⁺ chelators are indispensable tools for dissecting these complex signaling pathways. By introducing an exogenous buffer with known properties, researchers can clamp Ca²⁺ at specific concentrations, prevent Ca²⁺-dependent events, or measure resting and dynamic Ca²⁺ levels. The choice of the right chelator is critical and depends on the specific scientific question being addressed.
BAPTA: The Archetypal "Fast" Calcium Buffer
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a widely used Ca²⁺ chelator that has been a mainstay in cell biology for decades. Its popularity stems from several key characteristics:
-
High Selectivity for Ca²⁺: BAPTA exhibits a significant preference for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is present at much higher concentrations in the cytosol. This selectivity ensures that it primarily buffers Ca²⁺ without perturbing other ion-dependent processes.
-
Rapid Binding Kinetics: A defining feature of BAPTA is its fast on-rate for Ca²⁺ binding. Unlike the endogenous buffer calmodulin or the chelator EGTA, BAPTA's binding and dissociation rates are largely independent of pH in the physiological range (pH 6.5-7.5). This makes it an effective "fast buffer," capable of rapidly capturing Ca²⁺ ions as they enter the cytosol, thus preventing their interaction with downstream effectors.
-
pH Insensitivity: The carboxyl groups of BAPTA have a lower pKa compared to those of EGTA. Consequently, its affinity for Ca²⁺ is less sensitive to changes in intracellular pH, providing more consistent buffering under varying physiological conditions.
These properties make BAPTA an excellent choice for applications requiring the rapid suppression of Ca²⁺ transients to investigate the necessity of a Ca²⁺ signal for a particular cellular event.
5,5'-difluoro BAPTA: A Higher Affinity Variant for Precise Calcium Control
5,5'-difluoro BAPTA is a derivative of BAPTA where fluorine atoms are substituted at the 5 and 5' positions of the benzene rings. This modification has a profound impact on the molecule's electronic properties and, consequently, its Ca²⁺ binding affinity.
The electron-withdrawing nature of the fluorine atoms decreases the basicity of the aniline nitrogen atoms that are involved in Ca²⁺ coordination. This seemingly counterintuitive change ultimately results in a lower dissociation constant (Kd) for Ca²⁺, meaning it binds Ca²⁺ more tightly than its non-fluorinated counterpart.
The primary advantage of 5,5'-difluoro BAPTA lies in its higher affinity for Ca²⁺. This allows it to buffer Ca²⁺ to lower resting levels than BAPTA at equivalent concentrations. This is particularly useful in studies where it is necessary to investigate the cellular response to very low Ca²⁺ concentrations or to more effectively clamp Ca²⁺ near resting levels in the face of a strong influx.
Comparative Analysis: 5,5'-difluoro BAPTA vs. BAPTA
The choice between these two chelators hinges on the specific experimental requirements, particularly the desired level of Ca²⁺ buffering and the anticipated magnitude of the Ca²⁺ signal.
| Property | BAPTA | 5,5'-difluoro BAPTA | Rationale for Difference |
| Dissociation Constant (Kd) for Ca²⁺ | ~110 nM | ~270 nM | The electron-withdrawing fluorine atoms in 5,5'-difluoro BAPTA increase the acidity of the chelating carboxyl groups, leading to a stronger interaction with Ca²⁺ and thus a lower Kd. |
| Binding Kinetics | Fast | Fast | Both chelators share the same core structure, resulting in rapid on and off rates for Ca²⁺ binding. |
| pH Sensitivity | Relatively insensitive in the physiological range | Relatively insensitive in the physiological range | The core BAPTA structure is responsible for the relative pH insensitivity of Ca²⁺ binding. |
| Selectivity (Ca²⁺ vs. Mg²⁺) | High | High | Both molecules maintain a high degree of selectivity for Ca²⁺ over Mg²⁺. |
| Primary Application | Rapidly buffering large Ca²⁺ transients. | Clamping Ca²⁺ at very low resting levels; buffering moderate Ca²⁺ signals with high precision. | The differing affinities dictate their optimal use cases. |
This table summarizes the key distinctions and provides a clear framework for selecting the appropriate chelator for a given experiment.
Experimental Protocol: Characterization of Calcium Buffering Capacity in vitro
To empirically determine and compare the Ca²⁺ buffering capacity of BAPTA and 5,5'-difluoro BAPTA, a titration experiment using a Ca²⁺-sensitive fluorescent indicator can be performed. This protocol outlines a general procedure.
Materials:
-
BAPTA and 5,5'-difluoro BAPTA stock solutions (e.g., 10 mM in DMSO or aqueous buffer)
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2, Indo-1)
-
Calcium chloride (CaCl₂) standard solution (e.g., 10 mM)
-
EGTA-buffered Ca²⁺ standards (for calibration)
-
pH-buffered experimental solution (e.g., MOPS or HEPES-based buffer, pH 7.2)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Calibration Curve:
-
Prepare a series of Ca²⁺ standards with known free Ca²⁺ concentrations using a Ca²⁺-EGTA buffer system.
-
Add the chosen fluorescent indicator to each standard.
-
Measure the fluorescence intensity (or ratio for ratiometric dyes like Fura-2) for each standard to generate a calibration curve.
-
-
Titration of Chelators:
-
Prepare a solution containing the fluorescent indicator in the pH-buffered experimental solution.
-
Add a known concentration of BAPTA or 5,5'-difluoro BAPTA to the solution.
-
Incrementally add small, known volumes of the CaCl₂ standard solution.
-
After each addition, allow the solution to equilibrate and then measure the fluorescence.
-
-
Data Analysis:
-
Use the calibration curve to convert the measured fluorescence values into free Ca²⁺ concentrations.
-
Plot the free Ca²⁺ concentration as a function of the total Ca²⁺ added.
-
The resulting curve will show the buffering range of the chelator. The dissociation constant (Kd) can be calculated by fitting the data to a binding isotherm (e.g., the Hill equation).
-
Diagram of Experimental Workflow:
Caption: Workflow for in vitro characterization of chelator calcium buffering capacity.
Practical Considerations and Best Practices
-
Loading Cells: Both BAPTA and 5,5'-difluoro BAPTA are typically loaded into cells using their acetoxymethyl (AM) ester forms (BAPTA-AM, 5,5'-difluoro BAPTA-AM). These membrane-permeant versions are cleaved by intracellular esterases, trapping the active chelator in the cytosol. Incomplete de-esterification can lead to compartmentalization and inaccurate results.
-
Concentration Effects: The concentration of the exogenous buffer used will significantly impact the intracellular Ca²⁺ dynamics. It is crucial to use the lowest effective concentration to minimize off-target effects and cellular stress.
-
Combined Use with Indicators: When using these buffers in conjunction with Ca²⁺ indicators, it is important to consider their respective affinities and concentrations. The presence of a high-affinity buffer can compete with the indicator for Ca²⁺ binding, potentially altering the indicator's response.
-
Controls are Critical: Appropriate controls are essential for interpreting data. These may include cells loaded with the indicator alone, vehicle controls, and experiments designed to confirm that the observed effects are indeed due to Ca²⁺ buffering.
Conclusion: Making an Informed Choice
The selection between 5,5'-difluoro BAPTA and BAPTA is not a matter of one being universally "better" than the other. Instead, the optimal choice is dictated by the specific biological question at hand.
-
Choose BAPTA when: The primary goal is to rapidly buffer large and fast Ca²⁺ transients to determine the necessity of a Ca²⁺ signal for a downstream event.
-
Choose 5,5'-difluoro BAPTA when: The experimental aim is to clamp the intracellular Ca²⁺ concentration at a very low level or to precisely buffer smaller, more subtle Ca²⁺ fluctuations.
A thorough understanding of their distinct Ca²⁺ binding affinities, coupled with careful experimental design and appropriate controls, will enable researchers to effectively harness the power of these chelators to unravel the complexities of intracellular Ca²⁺ signaling.
References
-
Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry, 19(11), 2396–2404. [Link]
-
Pethig, R., Kuhn, M., Payne, R., Adler, E., Chen, T. H., & Jaffe, L. F. (1989). On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium, 10(8), 491–498. [Link]
An In-depth Technical Guide to 5,5'-Difluoro BAPTA Tetrapotassium Salt: Properties, Applications, and Methodologies
This guide provides a comprehensive overview of 5,5'-difluoro BAPTA tetrapotassium salt, a crucial tool for researchers and scientists in the fields of cell biology, neuroscience, and drug development. We will delve into its fundamental properties, explore its primary applications in calcium buffering and measurement, and provide detailed, field-proven protocols to ensure experimental success.
Core Concepts: Understanding BAPTA and its Significance
The regulation of intracellular calcium concentration ([Ca²⁺]i) is fundamental to a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis. To investigate these phenomena, scientists rely on tools that can precisely control and measure [Ca²⁺]i. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are a class of calcium chelators that have become indispensable for such studies.
Derived from EGTA, BAPTA exhibits a high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a crucial feature given the high intracellular concentration of Mg²⁺.[1] A key advantage of BAPTA over older chelators like EGTA is its relative insensitivity to pH changes within the physiological range.[2] Furthermore, BAPTA's kinetics of Ca²⁺ binding and release are significantly faster than those of EGTA, making it more suitable for studying rapid calcium transients.[1]
Physicochemical Properties of 5,5'-Difluoro BAPTA Tetrapotassium Salt
The 5,5'-difluoro derivative of BAPTA possesses specific characteristics that make it particularly valuable for certain applications. The tetrapotassium salt form ensures high water solubility.
| Property | Value | Source(s) |
| Molecular Weight | 664.78 g/mol | N/A |
| Molecular Formula | C₂₂H₁₈F₂K₄N₂O₁₀ | N/A |
| CAS Number | 152290-47-6 | N/A |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water | [3] |
| Storage | Store at 4°C, desiccated and protected from light | [3] |
| Calcium Dissociation Constant (Kd) | ~635 nM (in the absence of Mg²⁺) | [2] |
Primary Application: A Superior Tool for ¹⁹F NMR-based Calcium Measurement
While fluorescent calcium indicators are widely used, they can be prone to issues like photobleaching, and their signals can be affected by cellular autofluorescence. 5,5'-difluoro BAPTA offers a powerful alternative through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
The fluorine atoms on the BAPTA backbone provide a distinct NMR signal. Upon chelation of Ca²⁺, the chemical environment of these fluorine atoms changes, resulting in a significant shift in their ¹⁹F NMR resonance.[5][6] This allows for the direct and quantitative measurement of both the free and Ca²⁺-bound forms of the chelator, from which the free intracellular calcium concentration can be precisely calculated.[6]
Causality Behind the Experimental Choice: Why ¹⁹F NMR with 5,5'-Difluoro BAPTA?
-
High Signal-to-Noise Ratio: The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, leading to strong NMR signals.
-
Minimal Background Interference: Biological systems have negligible endogenous fluorine, resulting in a clean background for ¹⁹F NMR measurements.[4]
-
Quantitative Accuracy: The distinct signals for the bound and unbound states allow for a ratiometric analysis, providing a more accurate quantification of [Ca²⁺]i compared to some intensity-based fluorescent dyes.[6]
-
Insensitivity to Environmental Factors: ¹⁹F NMR measurements are generally less susceptible to pH fluctuations and the presence of other ions compared to some fluorescent indicators.[6]
Caption: Principle of ¹⁹F NMR Ca²⁺ detection with 5,5'-difluoro BAPTA.
Experimental Protocols
Preparation of Calcium Buffers
Creating accurate calcium buffers is critical for calibrating calcium indicators and for in vitro experiments requiring a defined free Ca²⁺ concentration. The following protocol provides a general guideline. For precise applications, it is highly recommended to experimentally verify the free Ca²⁺ concentration using a calcium-selective electrode.[7]
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
1 M CaCl₂ Solution: Dissolve high-purity CaCl₂ in deionized water.
-
100 mM 5,5'-Difluoro BAPTA Tetrapotassium Salt Solution: Dissolve the salt in a suitable buffer (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2).
-
-
Determine Free Ca²⁺ Concentration: Utilize a calcium buffer calculator program (e.g., MaxChelator) to determine the required volumes of your stock solutions to achieve the desired free Ca²⁺ concentration.[8] Input the known concentrations of your stocks, the desired final volume, and the relevant experimental conditions (pH, temperature, ionic strength).
-
Prepare the Buffer: In a clean vessel, combine the calculated volumes of the buffer solution, the 5,5'-difluoro BAPTA stock, and the CaCl₂ stock. Ensure thorough mixing.
-
Verification (Recommended): Use a calibrated calcium-selective electrode to confirm the free Ca²⁺ concentration of your prepared buffer.[7]
Causality and Self-Validation:
-
Purity of Reagents: The accuracy of your calcium buffer is highly dependent on the purity of the CaCl₂ and the chelator. Use the highest purity reagents available.[9]
-
pH and Temperature: The Ca²⁺ binding affinity of BAPTA derivatives can be influenced by pH and temperature.[10] Prepare and use your buffers at the same pH and temperature as your experiment.
-
Ionic Strength: The ionic strength of the solution can affect the activity of the ions and thus the apparent dissociation constant. Maintain a consistent ionic strength across your experiments.[10]
Caption: A streamlined workflow for preparing accurate calcium buffers.
Loading Cells with 5,5'-Difluoro BAPTA-AM for Intracellular Measurements
The tetrapotassium salt of 5,5'-difluoro BAPTA is membrane-impermeant.[11] To introduce the chelator into the cytoplasm of living cells, the acetoxymethyl (AM) ester form is used.[3] The lipophilic AM groups allow the molecule to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytoplasm.[12]
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve 5,5'-difluoro BAPTA-AM in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.
-
Prepare Loading Buffer: Dilute the stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration typically in the range of 1-10 µM. The addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02%) can aid in the dispersion of the AM ester in the aqueous buffer.[2]
-
Cell Loading: Replace the cell culture medium with the loading buffer and incubate the cells for 30-60 minutes at 37°C. The optimal loading time and concentration may vary depending on the cell type and should be determined empirically.
-
Wash and De-esterification: After loading, wash the cells with fresh physiological buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Proceed with Experiment: The cells are now loaded with 5,5'-difluoro BAPTA and are ready for ¹⁹F NMR analysis.
Causality and Self-Validation:
-
Incomplete De-esterification: Incomplete cleavage of the AM groups will result in a non-functional chelator and a lack of a calcium-sensitive ¹⁹F NMR signal. Ensure sufficient incubation time after washing. A simple test for AM ester degradation can be performed in a fluorometer.[13]
-
Cell Health: High concentrations of the AM ester or prolonged loading times can be toxic to cells. Monitor cell viability throughout the experiment.
-
Compartmentalization: In some cell types, AM esters can be sequestered into organelles. This can be assessed by microscopy if a fluorescent version of the indicator is available.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate free Ca²⁺ concentration in prepared buffers. | Impure reagents, incorrect pH or temperature, inaccurate stock solution concentrations. | Use high-purity reagents. Verify the pH and temperature of your solutions. Accurately determine the concentration of your stock solutions. Experimentally verify the final free Ca²⁺ concentration with a selective electrode.[7][9] |
| Low ¹⁹F NMR signal from loaded cells. | Inefficient cell loading, incomplete de-esterification, cell death. | Optimize loading concentration and time. Increase the de-esterification period. Check cell viability. |
| Off-target effects observed. | BAPTA can have effects independent of its calcium chelation properties.[14] Calcium indicators can act as buffers, altering cellular calcium dynamics.[15] | Use the lowest effective concentration of the chelator. Perform control experiments with other chelators (e.g., EGTA) to distinguish between chelation-dependent and independent effects.[14] Be mindful of the buffering capacity of the introduced chelator and its potential impact on the signaling pathways under investigation.[15] |
Conclusion
5,5'-difluoro BAPTA tetrapotassium salt is a powerful and versatile tool for the precise control and measurement of calcium ions in biological systems. Its high selectivity for calcium, relative insensitivity to pH, and unique properties for ¹⁹F NMR spectroscopy make it an invaluable asset for researchers. By understanding the principles behind its use and adhering to rigorous experimental protocols, scientists can leverage this compound to gain deeper insights into the intricate role of calcium in health and disease.
References
-
Interchim. (n.d.). BAPTA Ca2+ Indicators. Retrieved from [Link]
- McGuigan, J. A., Lüthi, D., & Buri, A. (1991). Calcium buffer solutions and how to make them: A do it yourself guide. Canadian Journal of Physiology and Pharmacology, 69(11), 1733–1749.
- McGuigan, J. A., Lüthi, D., & Buri, A. (1991). Calcium buffer solutions and how to make them: a do it yourself guide. Canadian journal of physiology and pharmacology, 69(11), 1733–1749.
-
LCGC International. (2002). Buffer Preparation — Hints, Tips and Common Errors. Retrieved from [Link]
- Marban, E., Kitakaze, M., Kusuoka, H., Porterfield, J. K., Yue, D. T., & Chacko, V. P. (1990). Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts.
- Bers, D. M., Patton, C. W., & Nuccitelli, R. (2010). A practical guide to the preparation of Ca2+ buffers. Methods in cell biology, 99, 1–26.
-
Helmchen, F., Lütcke, H., & Marguet, A. (2010). A practical guide to the preparation of Ca2+ buffers. ResearchGate. Retrieved from [Link]
-
Virág, L., Varró, A., & Papp, J. G. (2000). Effect of the intracellular calcium concentration chelator BAPTA acetoxy-methylester on action potential duration in canine ventricular myocytes. ResearchGate. Retrieved from [Link]
- McMahon, S. M., & Jackson, M. B. (2018). An Inconvenient Truth: Calcium Sensors Are Calcium Buffers. Neuron, 97(1), 26–29.
- Girstmair, J., Puno, M. R., & Juen, M. A. (2021). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. bioRxiv.
- Lytton, J., & sniffing, M. (2024). Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells. PubMed.
- Smith, G. A., Hesketh, R. T., Metcalfe, J. C., Feeney, J., & Morris, P. G. (1983). Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators.
- Spandidos Publications. (2024). Elimination of intracellular Ca 2+ overload by BAPTA‑AM liposome nanoparticles: A promising treatment for acute pancreatitis.
- Wang, Y., Zhang, Y., & Chen, Y. (2023). Intracellular calcium imaging for agonist screening. Biophysics Reports, 9(4), 317-324.
-
Millipore. (n.d.). BAPTA, Tetrasodium Salt. Retrieved from [Link]
-
MoBio. (2015, March 15). Measuring Intracellular Calcium with Fluo-4 Part 4 [Video]. YouTube. [Link]
Sources
- 1. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. thomassci.com [thomassci.com]
- 4. adipogen.com [adipogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium buffer solutions and how to make them: a do it yourself guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. International Journal of Molecular Medicine [spandidos-publications.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Inconvenient Truth: Calcium Sensors Are Calcium Buffers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Low-Affinity Calcium Chelators for Physiological Research
Introduction: The Critical Role of Calcium and the Need for Precise Measurement
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of physiological processes, from muscle contraction and neurotransmitter release to gene transcription and apoptosis.[1] The ability of a single ion to orchestrate such diverse functions lies in the cell's sophisticated machinery for creating spatially and temporally complex Ca²⁺ signals. To dissect these intricate signaling pathways, researchers require tools that can accurately measure and manipulate intracellular Ca²⁺ concentrations without significantly perturbing the very events they seek to study. This is where low-affinity calcium chelators become indispensable.
While high-affinity indicators are suitable for measuring the low Ca²⁺ levels found in the cytosol of resting cells, they can become saturated during periods of high calcium influx, failing to accurately report the peak of a Ca²⁺ transient. Furthermore, high-affinity chelators can act as significant Ca²⁺ buffers, dampening the physiological signal.[2][3] Low-affinity chelators, in contrast, are designed to overcome these limitations. Their lower binding affinity for Ca²⁺ allows them to accurately measure the high concentrations of Ca²⁺ that occur within subcellular compartments or during intense cellular activity, providing a more faithful representation of the underlying biological events.[4]
This guide provides a comprehensive overview of low-affinity calcium chelators, detailing their properties, applications, and the practical considerations for their use in physiological research. It is intended for researchers, scientists, and drug development professionals who wish to leverage these powerful tools to unravel the complexities of calcium signaling.
Understanding the Key Properties of Calcium Chelators
The efficacy of a calcium chelator in a given experimental paradigm is determined by several key parameters. A thorough understanding of these properties is crucial for selecting the appropriate tool and for the accurate interpretation of experimental data.
Dissociation Constant (Kd): The Measure of Affinity
The dissociation constant (Kd) represents the concentration of Ca²⁺ at which half of the chelator molecules are bound to calcium. It is the primary indicator of a chelator's affinity. A higher Kd value signifies lower affinity. The choice of Kd is critical and should be matched to the expected Ca²⁺ concentration in the cellular compartment of interest to ensure the indicator is operating within its sensitive range.[3]
Binding Kinetics (kon and koff): The Speed of Interaction
The association rate constant (kon) and the dissociation rate constant (koff) describe how quickly a chelator binds and releases Ca²⁺, respectively.[4] These kinetic properties are paramount for resolving rapid calcium transients.[1] An ideal indicator for fast cellular events should possess rapid binding and unbinding rates to faithfully track the brief changes in Ca²⁺ concentration.[1]
The relationship between these parameters is defined by the equation: Kd = koff / kon .
Selectivity: Distinguishing Calcium from Other Ions
A crucial characteristic of any calcium chelator is its selectivity for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺), which is present at much higher concentrations in the cell.[5] High selectivity minimizes interference from other ions, ensuring that the measured signal accurately reflects the Ca²⁺ concentration.[5]
Classes of Low-Affinity Calcium Chelators
Low-affinity calcium chelators can be broadly categorized into two main groups: non-fluorescent buffers and fluorescent indicators. Each class serves distinct experimental purposes.
Non-Fluorescent Low-Affinity Buffers: Manipulating Intracellular Calcium
Non-fluorescent buffers are primarily used to control or "clamp" intracellular Ca²⁺ concentrations at specific levels, allowing researchers to investigate the downstream consequences of defined calcium signals.
EGTA and its Derivatives
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) is a classical calcium chelator known for its high selectivity for Ca²⁺ over Mg²⁺.[5] While the parent molecule has a high affinity for calcium, derivatives with lower affinity have been synthesized. A key characteristic of EGTA is its relatively slow binding kinetics compared to other chelators like BAPTA.[5] This property can be either a limitation or an advantage depending on the experimental goal. For instance, its slower buffering can be useful when trying to avoid dampening very rapid, localized Ca²⁺ signals.
BAPTA and its Derivatives
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) and its derivatives are another important class of calcium buffers. They are more selective for Ca²⁺ than EGTA and exhibit much faster binding and release kinetics, making them suitable for buffering rapid Ca²⁺ transients.[6] Furthermore, their metal binding is less sensitive to pH changes compared to EGTA.[6] Several BAPTA derivatives with intermediate and low affinities for Ca²⁺ are available, which have been instrumental in studying Ca²⁺ mobilization and buffering in various cell types.[6]
Fluorescent Low-Affinity Indicators: Visualizing Calcium Dynamics
Fluorescent indicators are indispensable for real-time monitoring of intracellular Ca²⁺ dynamics. These molecules exhibit a change in their fluorescent properties upon binding to Ca²⁺.
Single-Wavelength Indicators
These indicators show an increase in fluorescence intensity upon binding Ca²⁺. While convenient and often compatible with standard microscopy equipment, quantitative measurements can be challenging due to variations in dye loading, photobleaching, and cell thickness.[4] A common approach to mitigate these issues is to express the fluorescence change as a ratio of the fluorescence at a given time to the initial fluorescence (F/F₀).[4]
-
Fluo-4 and its Analogs: Fluo-4 is a widely used green fluorescent indicator.[4] While the standard Fluo-4 has a relatively high affinity, low-affinity versions are available that allow for the measurement of high Ca²⁺ concentrations before saturation.[4]
-
Rhod-5N: This is a red-emitting low-affinity indicator. However, studies have shown that it can be an unreliable monitor of both the amplitude and kinetics of Ca²⁺ transients in some systems.[7]
-
Mag-Fluo-4: In contrast to many other low-affinity indicators, Mag-Fluo-4 has been shown to track rapid Ca²⁺ transients with high kinetic fidelity, comparable to the reliable indicator furaptra.[7][8] It also offers a better signal-to-noise ratio.[7][8] However, its fluorescence is sensitive to Mg²⁺ concentrations, which can complicate the calibration of the Ca²⁺ signal.[7]
Ratiometric Indicators
Ratiometric indicators exhibit a shift in their excitation or emission spectrum upon Ca²⁺ binding. By measuring the ratio of fluorescence at two different wavelengths, researchers can obtain more accurate and quantitative measurements of Ca²⁺ concentration, as this method corrects for variations in dye concentration, photobleaching, and cell path length.[9]
-
Fura-2FF: This is a low-affinity analog of the popular ratiometric indicator Fura-2. Fura-2FF demonstrates high specificity for Ca²⁺, a wide dynamic range, and low pH sensitivity, making it an excellent choice for many imaging applications.[10]
-
Mag-Fura-2 (Furaptra): This indicator has a low affinity for Ca²⁺ and is also sensitive to Mg²⁺.[10] It has been shown to rapidly track Ca²⁺ transients.[8]
-
BTC: While BTC can be used for visible wavelength excitation, it has limitations, including a modest dynamic range, susceptibility to photodamage, and sensitivity to pH changes.[10] Interestingly, its spectral properties change differently upon binding to Zn²⁺ compared to Ca²⁺, suggesting its potential use as a fluorescent zinc indicator.[10]
Caged Calcium Compounds: Precisely Triggering Calcium Increases
Caged calcium compounds are photolabile chelators that, upon exposure to UV light, undergo a conformational change that dramatically reduces their affinity for Ca²⁺, leading to a rapid and localized increase in free calcium concentration.
-
Nitrophenyl-EGTA (NP-EGTA): This is a superior caged calcium reagent that exhibits high selectivity for Ca²⁺ and a remarkable 12,500-fold decrease in affinity upon photolysis.[6] This allows for the precise, light-induced elevation of intracellular Ca²⁺, enabling the study of the direct consequences of a calcium signal.[6]
Data Presentation: Comparison of Low-Affinity Calcium Indicators
| Indicator | Type | Kd for Ca²⁺ (µM) | Excitation (nm) | Emission (nm) | Key Features & Considerations |
| Fura-2FF | Ratiometric | ~6 | 340/380 | 510 | High specificity, wide dynamic range, low pH sensitivity.[10] |
| Mag-Fura-2 (Furaptra) | Ratiometric | ~20 | 340/380 | 510 | Also sensitive to Mg²⁺.[10] Rapidly tracks Ca²⁺ transients.[8] |
| BTC | Ratiometric | ~12 | ~400 | ~520 | Visible light excitation, but limited dynamic range and sensitive to pH and photodamage.[10] Can also be used as a Zn²⁺ indicator.[10] |
| Fluo-4 (low affinity variants) | Single Wavelength | Varies | ~494 | ~516 | Widely used, but quantitative measurements can be challenging.[4] |
| Mag-Fluo-4 | Single Wavelength | ~22 | ~490 | ~515 | Tracks rapid Ca²⁺ transients with high fidelity.[7][8] Sensitive to Mg²⁺.[7] |
| Rhod-5N | Single Wavelength | ~320 | ~550 | ~575 | Red-emitting, but can be an unreliable reporter of Ca²⁺ dynamics.[7] |
Note: The exact spectral properties and Kd values can vary depending on the experimental conditions (e.g., pH, ionic strength, temperature).
Experimental Protocols and Methodologies
Experimental Workflow: Measuring Intracellular Calcium Transients with a Low-Affinity Fluorescent Indicator
This protocol outlines the general steps for loading cells with a low-affinity fluorescent calcium indicator and measuring changes in intracellular Ca²⁺.
Caption: Workflow for measuring intracellular Ca²⁺ with fluorescent indicators.
Detailed Steps:
-
Cell Preparation:
-
Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Ensure cells are healthy and at an appropriate confluency.
-
-
Indicator Loading (using AM esters):
-
Prepare a stock solution of the low-affinity indicator's acetoxymethyl (AM) ester form in anhydrous dimethyl sulfoxide (DMSO). AM esters are membrane-permeant, allowing the dye to enter the cell.[11]
-
Dilute the stock solution to the final working concentration in a physiological buffer (e.g., Hanks' Balanced Salt Solution). The optimal concentration needs to be determined empirically for each cell type and indicator to achieve adequate signal without causing cellular toxicity or excessive buffering.
-
Incubate the cells with the dye-containing solution for a specific period (typically 30-60 minutes) at an appropriate temperature (e.g., 37°C).
-
-
Washing and De-esterification:
-
Wash the cells with fresh buffer to remove the extracellular dye.
-
Incubate the cells for an additional period (e.g., 30 minutes) to allow intracellular esterases to cleave the AM groups, trapping the active, fluorescent form of the indicator inside the cell.[11]
-
-
Imaging:
-
Mount the dish or coverslip on a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen indicator.
-
Acquire a baseline fluorescence signal before applying a stimulus.
-
Introduce the stimulus (e.g., a neurotransmitter, growth factor, or electrical stimulation) and record the changes in fluorescence over time.
-
-
Data Analysis:
-
For single-wavelength indicators, the change in fluorescence is often expressed as a ratio of the fluorescence at a given time (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.
-
For ratiometric indicators, the ratio of the fluorescence intensities at the two wavelengths is calculated and can be calibrated to determine the absolute Ca²⁺ concentration.
-
Experimental Protocol: Using Caged Calcium to Induce a Localized Calcium Increase
This protocol describes the use of a caged calcium compound like NP-EGTA to study the effects of a rapid, localized increase in intracellular Ca²⁺.
Caption: Workflow for using caged calcium compounds.
Detailed Steps:
-
Loading the Caged Compound and a Reporter:
-
The caged calcium compound (e.g., NP-EGTA) is typically loaded into the cell via a patch pipette during whole-cell electrophysiological recordings. This allows for precise control over the intracellular concentration.
-
A fluorescent calcium indicator is often co-loaded to visualize the resulting Ca²⁺ transient.
-
-
Photolysis:
-
A focused UV light source (e.g., a laser or a flash lamp) is directed to a specific region of interest within the cell.
-
A brief pulse of UV light is delivered to photolyze the caged compound, causing a rapid release of Ca²⁺.
-
-
Measurement and Analysis:
-
The physiological response of interest (e.g., a change in membrane current, exocytosis, or cytoskeletal rearrangement) is recorded simultaneously with the fluorescence signal from the Ca²⁺ indicator.
-
The temporal correlation between the induced Ca²⁺ increase and the physiological event provides strong evidence for a causal relationship.
-
Causality and Self-Validation in Experimental Design
The trustworthiness of data generated using calcium chelators hinges on a self-validating experimental design. This involves a series of controls and considerations to ensure that the observed effects are indeed due to the changes in Ca²⁺ and not artifacts of the experimental manipulation.
The Causality Chain: Linking Chelator Properties to Experimental Outcomes
Caption: The influence of chelator properties on experimental interpretation.
-
Choice of Chelator: The selection of a chelator with appropriate Kd and kinetics is the first critical step. Using a chelator that is too slow may miss rapid events, while one with too high an affinity may buffer the signal into oblivion.
-
Concentration Matters: The concentration of the exogenous chelator must be carefully considered. High concentrations can overwhelm the endogenous Ca²⁺ buffering systems and significantly alter the natural Ca²⁺ dynamics.[3] It is advisable to use the lowest concentration that provides an adequate signal-to-noise ratio.
-
Controls are Key:
-
No-Dye Control: Perform experiments on cells that have undergone the same loading procedure but without the chelator to control for any effects of the loading process itself.
-
Multiple Indicators: If possible, confirm key findings with a second, structurally different indicator with similar properties to rule out off-target effects of a particular dye.
-
Buffering Controls: When using non-fluorescent buffers, it is crucial to demonstrate that the observed effects are specifically due to the chelation of Ca²⁺. This can be done by using a buffer with a different affinity or by showing that a structurally similar but non-chelating molecule has no effect.
-
Conclusion: The Power and Precision of Low-Affinity Calcium Chelators
Low-affinity calcium chelators are powerful and indispensable tools for the modern cell biologist and physiologist. By enabling the accurate measurement and manipulation of high-concentration Ca²⁺ signals, they provide a window into the intricate and dynamic world of calcium signaling. A thorough understanding of their properties, coupled with a rigorous and self-validating experimental design, will undoubtedly continue to yield profound insights into the fundamental mechanisms of life and disease.
References
-
FluoroFinder. (2022, April 19). Newsletter: Fluorescent Probes for Intracellular Calcium Measurement. Retrieved from [Link]
-
Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]
-
Hyrc, K., Bownik, M., & Dempsher, D. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: Mag-Fura-2, Fura-2FF and BTC. Cell Calcium, 27(2), 75–86. Retrieved from [Link]
-
Carter, R. J., & Lnenicka, G. A. (1998). Modulation of hippocampal synaptic transmission by low concentrations of cell-permeant Ca2+ chelators: effects of Ca2+ affinity, chelator structure and binding kinetics. Neuroscience, 84(1), 49–61. Retrieved from [Link]
-
Schwaller, B. (2010). Physiology of intracellular calcium buffering. Physiological Reviews, 90(4), 1565–1647. Retrieved from [Link]
-
Pape, P. C., Jong, D. S., & Chandler, W. K. (2009). Low-affinity Ca2+ indicators compared in measurements of skeletal muscle Ca2+ transients. Biophysical Journal, 97(7), 2018–2028. Retrieved from [Link]
-
ION Biosciences. (n.d.). Calcium Indicators | Calcium Assays. Retrieved from [Link]
-
Smith, G. L., & Launikonis, B. S. (2016). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 60(5), 312–322. Retrieved from [Link]
-
Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]
-
Pape, P. C., Jong, D. S., & Chandler, W. K. (2009). Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients. Biophysical Journal, 97(7), 2018–2028. Retrieved from [Link]
-
Carvalho, C. A. (1978). High and low affinity Ca2+ binding to the sarcoplasmic reticulum: use of a high-affinity fluorescent calcium indicator. Journal of Neurochemistry, 30(5), 1149–1155. Retrieved from [Link]
Sources
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology of intracellular calcium buffering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 5. Exploring the Role of EGTA as a Calcium Chelator in Physiological Research and Applications [thinkdochemicals.com]
- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-affinity Ca2+ indicators compared in measurements of skeletal muscle Ca2+ transients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ionbiosciences.com [ionbiosciences.com]
Kinetics of calcium binding to 5,5'-difluoro BAPTA
Kinetics and Thermodynamics of Calcium Binding to 5,5'-Difluoro BAPTA: A Technical Guide for F NMR Probes
Executive Summary
5,5'-Difluoro BAPTA (5F-BAPTA) is a specialized calcium chelator designed primarily for
This guide details the thermodynamic stability (
Chemical Identity and Thermodynamic Stability
5F-BAPTA is a derivative of the rapid calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The substitution of fluorine atoms at the 5,5' positions of the aromatic rings serves two purposes: it introduces an NMR-active nucleus (
Dissociation Constant ( )
The affinity of 5F-BAPTA for
Table 1: Comparative Thermodynamics of BAPTA Derivatives
| Chelator | Substituent | NMR Exchange Regime | ||
| BAPTA | H | ~160 nM | ~700 nM | N/A (No |
| 5,5'-Difluoro BAPTA | -F (5,5' pos) | 635 - 760 nM | ~700 - 800 nM | Slow |
| 4,4'-Difluoro BAPTA | -F (4,4' pos) | ~1.6 | ~2.0 | Fast |
| 5,5'-Dimethyl BAPTA | -CH | ~40 nM | ~150 nM | N/A |
Data compiled from Smith et al. (1987) and Pethig et al. (1989).
Technical Insight: The
of 5F-BAPTA is relatively insensitive to pH changes between 6.0 and 8.0, making it a robust probe for intracellular environments where pH fluctuations might confound fluorescent measurements.
Kinetic Profile: The "Slow Exchange" Mechanism
The utility of 5F-BAPTA in NMR spectroscopy is defined by its kinetic behavior relative to the Larmor frequency difference between the free and bound states.
The Kinetic Scheme
The binding equilibrium is described by a simple bimolecular association and unimolecular dissociation:
Rate Constants
-
Association Rate (
): Like the parent BAPTA, 5F-BAPTA binds calcium near the diffusion-controlled limit. -
Dissociation Rate (
): Calculated from the equilibrium constant ( ).-
Using
and :
-
NMR Exchange Regimes
The distinction between 5,5'-difluoro and 4,4'-difluoro derivatives lies in the relationship between the exchange rate (
-
(Frequency Difference): For 5F-BAPTA, the
F chemical shift changes by approximately 6 ppm upon calcium binding. At a standard field strength (e.g., 94.1 MHz for F), this equates to a frequency separation of Hz. -
The Condition:
-
Slow Exchange (5F-BAPTA): The lifetime of the complex is sufficiently long that the NMR spectrometer "sees" two distinct populations.
-
Fast Exchange (4F-BAPTA): The exchange is rapid, resulting in a single, weighted-average peak.
-
Why this matters: In the slow exchange regime provided by 5F-BAPTA, you can integrate the area under the "Free" peak and the "Bound" peak separately. The ratio of these areas gives the ratio of concentrations directly, independent of total probe concentration.
Kinetic Signaling Pathway Diagram
Caption: Kinetic equilibrium of 5F-BAPTA. The slow
Experimental Methodology: F NMR Determination of
This protocol outlines the self-validating workflow for determining intracellular calcium using the acetoxymethyl (AM) ester form of 5F-BAPTA.[1][2]
Reagents and Setup
-
Probe: 5,5'-Difluoro BAPTA-AM (cell-permeant).
-
Solvent: DMSO (anhydrous) with 20% Pluronic F-127 to aid dispersion.
-
Hardware: NMR Spectrometer equipped with a
F probe (typically 300-500 MHz proton equivalent).
Step-by-Step Protocol
-
Loading:
-
Incubate cells (e.g., thymocytes, cardiomyocytes) with 5F-BAPTA-AM (typically 5-20
M) for 30-60 minutes at 37°C. -
Mechanism:[3] The non-polar AM ester crosses the plasma membrane. Intracellular esterases hydrolyze the ester groups, trapping the polar 5F-BAPTA free acid inside the cytosol.
-
-
Wash:
-
Wash cells 2x with calcium-free buffer to remove extracellular probe. This ensures all NMR signals originate from the intracellular compartment.
-
-
Acquisition:
-
Acquire
F NMR spectra. -
Expectation: You will observe two resonances.
-
Peak A (Free): Corresponds to unbound 5F-BAPTA.
-
Peak B (Bound): Corresponds to Ca-(5F-BAPTA), shifted downfield by ~6 ppm (depending on referencing).
-
-
-
Calculation:
-
Integrate the area of Peak A (
) and Peak B ( ). -
Calculate
using the equilibrium equation:
-
Experimental Workflow Diagram
Caption: Workflow for 5F-BAPTA loading and analysis. Hydrolysis is the critical step for intracellular trapping.
Applications and Limitations
Why Choose 5F-BAPTA?
-
Absolute Calibration: Unlike fluorescence, which requires
and calibration steps that can be toxic or incomplete, 5F-BAPTA provides an intrinsic calibration via the peak area ratio. -
Interference Immunity: The
F signal is not affected by cell autofluorescence, light scattering, or photobleaching. -
Buffering: Due to its
(~700 nM), it buffers calcium in the physiological "stimulated" range, making it less likely to blunt small resting transients compared to high-affinity BAPTA.
Limitations
-
Sensitivity: NMR is inherently less sensitive than fluorescence. High intracellular concentrations (0.1 - 1.0 mM) of the chelator are required, which significantly adds to the cellular calcium buffering capacity (the "buffer effect").
-
Time Resolution: NMR acquisition times (minutes) are far slower than fluorescence (milliseconds). 5F-BAPTA measures steady-state or average calcium levels, not rapid synaptic transients.
References
-
Smith, G. A., Hesketh, T. R., Metcalfe, J. C., Feeney, J., & Morris, P. G. (1983). Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators. Proceedings of the National Academy of Sciences, 80(23), 7178-7182.
-
Pethig, R., Kuhn, M., Payne, R., Adler, E., Chen, T. H., & Jaffe, L. F. (1989). On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium, 10(7), 491-498.
-
Metcalfe, J. C., Hesketh, T. R., & Smith, G. A. (1985). Free cytosolic Ca2+ measurements with fluorine-labelled indicators. Cell Calcium, 6(1-2), 183-195.
-
Thermo Fisher Scientific. (n.d.). Ca2+ affinities of BAPTA chelators—Table 19.7. Molecular Probes Handbook.
Sources
- 1. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Guide: BAPTA-AM vs. BAPTA Tetrapotassium Salt
The following technical guide is structured to serve as a definitive reference for experimental design involving rapid calcium chelation.
Mechanistic Distinctions, Application Logic, and Validated Protocols
Executive Summary: The Chelation Paradox
In calcium signaling research, the choice of chelator form is not merely about solubility—it is a fundamental decision about temporal control and spatial access .
While both BAPTA-AM and BAPTA Tetrapotassium (K+) Salt share the same core BAPTA moiety—renowned for its rapid
-
BAPTA-AM is a prodrug-like ester designed for non-invasive, bulk loading of intact cell populations. It relies on endogenous enzymatic machinery for activation.
-
BAPTA K+ Salt is the bio-active species designed for physical introduction (patch pipette or microinjection), offering precise, user-defined concentration clamping without metabolic byproducts.
Critical Rule: Never use the AM form in a patch pipette, and never add the Salt form to the extracellular bath expecting intracellular effect.
Chemical & Functional Comparison
The following table synthesizes the physicochemical divergences that dictate experimental utility.
| Feature | BAPTA-AM (Acetoxymethyl ester) | BAPTA Tetrapotassium Salt (K4-BAPTA) |
| Chemical State | Hydrophobic, uncharged ester (Prodrug) | Hydrophilic, ionic salt (Active Drug) |
| Membrane Permeability | Permeable (Passive diffusion) | Impermeable (Requires physical breach) |
| Calcium Binding | Inactive (Must be hydrolyzed) | Active (Immediate chelation) |
| Intracellular Entry | Incubation (Loading) | Patch Pipette / Microinjection |
| Byproducts | Formaldehyde, Acetic Acid, Protons | None |
| Primary Application | Calcium Imaging, Flow Cytometry, High-Throughput Screening | Whole-Cell Patch Clamp, LTP/LTD Studies |
| Solubility | DMSO (Stock), requires Pluronic F-127 for aqueous | Water / Intracellular Buffer |
Mechanistic Pathways & Causality
Understanding the entry mechanism is vital for troubleshooting "failed" experiments.
BAPTA-AM: The "Trojan Horse" Mechanism
BAPTA-AM enters the cell masked by non-polar acetoxymethyl esters. Once cytosolic, ubiquitous intracellular esterases cleave these groups.[1] This restores the carboxylate negative charges, trapping the molecule inside.
-
The Risk: Incomplete hydrolysis leaves an inactive, lipophilic molecule that can partition into organelles (compartmentalization).
-
The Toxicity: Hydrolysis releases formaldehyde and protons, potentially acidifying the cytosol or causing oxidative stress if concentrations exceed 10-20 µM.
BAPTA K+ Salt: Direct Cytosolic Clamping
In electrophysiology, the K+ salt is dissolved in the internal pipette solution. Upon "breaking in" (rupturing the membrane patch), the chelator diffuses from the pipette into the cytosol.
-
The Advantage: You control the exact concentration (e.g., 10 mM for "hard" buffering).
-
The Causality: Because BAPTA is a fast chelator (unlike EGTA), it intercepts Ca²⁺ ions before they can diffuse to sensors located nanometers away from the channel pore (spatial buffering).
Visualization: Cellular Processing Pathways
Caption: Mechanistic comparison of BAPTA-AM entry via esterase hydrolysis versus direct cytosolic delivery of BAPTA K+ Salt via patch pipette.
Validated Experimental Protocols
These protocols are designed to minimize common failure modes: precipitation (AM form) and incomplete dissolution (Salt form).
Protocol A: Non-Invasive Loading with BAPTA-AM
Application: Loading adherent neurons or cardiomyocytes for calcium handling studies. Critical Reagent: Pluronic F-127 (Dispersing agent).[1][2] Without this, BAPTA-AM forms unstable micelles that do not penetrate cells.
-
Stock Preparation:
-
Dissolve 1 mg BAPTA-AM in ~65 µL anhydrous DMSO to make a 20 mM Stock .
-
Storage: Aliquot and store at -20°C, desiccated. Avoid freeze-thaw cycles.
-
-
Working Solution (The "Mix-First" Method):
-
Step 1: Mix 1 µL of 20 mM BAPTA-AM stock with 1 µL of 20% (w/v) Pluronic F-127 in DMSO.
-
Why? Premixing in high solvent concentration coats the BAPTA molecules before they hit the water.
-
Step 2: Add this mixture to 1 mL of warm (37°C) Tyrode’s buffer or HHBS (Hanks' HEPES). Vortex immediately.
-
Final Concentration: ~20 µM BAPTA-AM, 0.02% Pluronic.
-
-
Incubation:
-
Incubate cells for 20–45 minutes at room temperature (RT).
-
Note: RT is preferred over 37°C to reduce compartmentalization into lysosomes/ER.
-
-
Wash & Recovery (Crucial):
-
Wash cells 3x with dye-free buffer.
-
Incubate for an additional 15–30 minutes in buffer without BAPTA-AM.
-
Why? This allows time for the intracellular esterases to fully cleave the AM groups and for the formaldehyde byproduct to diffuse out of the cell.
-
Protocol B: Internal Solution with BAPTA K+ Salt
Application: Whole-cell patch clamp to clamp
-
Base Solution Preparation:
-
Prepare your standard K-Gluconate or Cs-Methanesulfonate internal solution minus the volume for BAPTA.
-
-
Dissolution (The "pH Swing"):
-
Add BAPTA Tetrapotassium Salt to the solution.[3] It may appear cloudy or contain particulates.
-
Do not sonicate yet.
-
Slowly add KOH (or CsOH for Cs-based internals) while stirring.
-
Validation: As the pH approaches 7.2–7.3 , the solution should turn crystal clear.
-
-
Final Adjustment:
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| (AM) High Background Fluorescence | Extracellular dye sticking to membrane | Add a wash step with 0.5% BSA (albumin binds lipophilic esters). |
| (AM) Punctate Staining | Compartmentalization in organelles | Load at Room Temp (20-22°C) instead of 37°C; reduce loading time. |
| (AM) Cell Toxicity / Blebbing | Formaldehyde accumulation | Reduce concentration (<10 µM); increase post-wash recovery time (>30 min). |
| (Salt) Impossible Gigaseal | BAPTA altering glass interaction | Use "Tip Dip" method: Fill tip with BAPTA-free solution, backfill with BAPTA solution. |
| (Salt) High Series Resistance | Clogged tip from precipitation | Re-filter internal solution; ensure pH is strictly 7.2–7.3. |
References
-
Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry, 19(11), 2396-2404. Link
-
Neher, E. (1998). Usefulness and limitations of linear approximations to the understanding of Ca++ signals. Cell Calcium, 24(5-6), 345-357. Link
-
Eggermann, E., et al. (2011). The wake-promoting neuropeptide orexin-B inhibits glutamatergic transmission to dorsal raphe nucleus serotonin neurons. Journal of Neuroscience, 31(30), 11032-11044. (Demonstrates BAPTA internal solution usage). Link
-
Tymianski, M., et al. (1994).[7] Mechanism of action and persistence of neuroprotection by cell-permeant Ca2+ chelators. Journal of Cerebral Blood Flow & Metabolism, 14(6), 911-923.[7] Link
-
Thermo Fisher Scientific. (n.d.). BAPTA and BAPTA-AM Product Information. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Introduction: The Role of 5,5'-Difluoro BAPTA in Calcium Signaling Research
An In-Depth Technical Guide to 5,5'-Difluoro BAPTA: Properties, Safety, and Applications
In the intricate landscape of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes, from gene transcription and muscle contraction to apoptosis. The ability to accurately measure and control intracellular calcium concentrations is therefore paramount for researchers seeking to unravel these complex pathways. 5,5'-Difluoro BAPTA (1,2-bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) emerges as a critical tool in this endeavor. It is a high-selectivity calcium chelator, a class of molecules that bind to calcium ions, effectively acting as a buffer to control their concentration within a biological system.[1][2][3]
This guide provides a comprehensive overview of 5,5'-Difluoro BAPTA, designed for researchers, scientists, and drug development professionals. We will delve into its chemical properties, safety and handling protocols, and its application in experimental settings, providing a foundation grounded in authoritative sources and practical insights.
Physicochemical Properties and Forms
5,5'-Difluoro BAPTA is a derivative of the parent chelator BAPTA. The addition of fluorine atoms to the benzene rings modifies its Ca²⁺ binding affinity and provides a unique spectroscopic handle for ¹⁹F-NMR studies.[4][5] It is commercially available in two primary forms, each suited for different experimental needs: the cell-impermeant salt form and the cell-permeant acetoxymethyl (AM) ester form.
-
5,5'-Difluoro BAPTA, Tetrapotassium Salt: This form is a water-soluble salt that cannot passively cross cell membranes.[6] It is ideal for use in cell-free systems or for introduction into cells via methods like microinjection or patch pipette.[7]
-
5,5'-Difluoro BAPTA, AM Ester: To overcome the membrane barrier, the carboxyl groups of BAPTA are masked with AM ester groups. This renders the molecule lipophilic and allows it to permeate the cell membrane.[1][2][8] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-chelating form of 5,5'-Difluoro BAPTA in the cytosol.[1][2] It is crucial to understand that the AM ester form itself does not bind calcium.[1][2]
The key properties of these two forms are summarized below for easy comparison.
| Property | 5,5'-Difluoro BAPTA, AM Ester | 5,5'-Difluoro BAPTA, Tetrapotassium Salt |
| CAS Number | 128255-42-5[4], 156027-00-8[1][2] | 152290-47-6[6] |
| Molecular Formula | C₃₄H₃₈F₂N₂O₁₈ | C₂₂H₁₈F₂K₄N₂O₁₀ |
| Molecular Weight | ~801 g/mol [1][2] | ~665 g/mol [6] |
| Appearance | White to off-white crystalline powder[4] | White solid[6] |
| Solubility | Soluble in DMSO, DMF, EtOAc, CHCl₃[4] | Soluble in water[6] |
| Cell Permeability | Membrane Permeant[2] | Membrane Impermeant[6] |
| Ca²⁺ Dissociation Constant (Kd) | N/A (hydrolyzed to active form) | ~0.70 µM (in 1 mM Mg²⁺)[6] |
Safety Data and Handling Protocols
General Handling:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water. For eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
Storage and Stability: Proper storage is critical to maintain the integrity of the compound.
-
5,5'-Difluoro BAPTA, AM Ester: This form is sensitive to moisture and light. It should be stored desiccated at -20°C.[1][4] When stored correctly, it is stable for at least two years after receipt.[4]
-
5,5'-Difluoro BAPTA, Tetrapotassium Salt: This salt form is more stable and should be stored at 4°C.[6]
Disposal: Dispose of the chemical and its containers in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
Causality in Safety Procedures: The stringent storage conditions for the AM ester form are dictated by its chemical structure. The ester linkages are susceptible to hydrolysis, a process accelerated by moisture. Exposure to ambient humidity can prematurely cleave the AM groups, rendering the compound unable to enter cells. Storing it at -20°C slows down any potential degradation reactions, ensuring its efficacy for the duration of its shelf life.
Mechanism of Action and Experimental Application
The primary function of 5,5'-Difluoro BAPTA is to act as a Ca²⁺ buffer, clamping the intracellular Ca²⁺ concentration at a low level. This allows researchers to investigate the necessity of Ca²⁺ signaling in a given cellular process. For example, if a cellular event is blocked or attenuated after loading cells with 5,5'-Difluoro BAPTA, it strongly implies that the event is dependent on a Ca²⁺ signal.[1][2]
Recent studies have also uncovered Ca²⁺-independent effects of BAPTA derivatives. For instance, intracellular BAPTA has been shown to induce apoptosis in certain cancer cell lines by inhibiting mTORC1 and reducing the levels of the anti-apoptotic protein Mcl-1, an effect that was not correlated with the chelator's Ca²⁺-binding affinity.[9] This highlights the importance of using appropriate controls to distinguish between Ca²⁺-dependent and potential off-target effects.
Sources
- 1. thomassci.com [thomassci.com]
- 2. biotium.com [biotium.com]
- 3. Understanding Calcium Chelators: The Unsung Heroes of Metal Management - Oreate AI Blog [oreateai.com]
- 4. adipogen.com [adipogen.com]
- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
- 9. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Calculating free calcium concentration with 5,5'-difluoro BAPTA
Application Note: Precision Determination of Free Calcium Using 5,5'-Difluoro BAPTA ( F-NMR & Buffering)
Executive Summary
This guide details the protocol for calculating and controlling free calcium concentrations (
This document addresses two primary workflows:
-
Active Sensing: Measuring unknown intracellular
using F NMR spectroscopy.[1] -
Passive Clamping: Preparing buffered solutions with precise
for electrophysiology (Patch Clamp).
Theoretical Framework
The Equilibrium Constant ( )
The accuracy of any calcium calculation relies on the dissociation constant (
The fundamental equilibrium is:
The NMR Advantage: Slow Exchange
In
-
Fast Exchange: One averaged peak shifts position.
-
Slow Exchange (5F-BAPTA): Two distinct peaks appear—one for the free chelator and one for the Ca-bound complex.
-
Result: You can calculate
directly from the ratio of the peak integrals (areas) , independent of total dye concentration or path length.
Logic Flow Diagram
The following diagram illustrates the decision matrix for selecting the correct calculation method based on your experimental setup.
Figure 1: Decision workflow for 5F-BAPTA applications. Blue path denotes active sensing; Green path denotes passive buffering.
Critical Data: Affinity Constants
Do not rely on generic literature values for precision work.
Table 1: 5,5'-Difluoro BAPTA Affinity Profile
| Parameter | Condition | Approximate | Notes |
| Standard | 22°C, 100-150mM KCl, pH 7.2 | 635 nM | Standard intracellular mimic |
| Magnesium | + 1mM | 705 nM | Slight competition from Mg |
| Temperature | 37°C | ~1.5 - 2.0 µM | Affinity decreases (Kd increases) with heat |
| Comparison | Standard BAPTA | 160 nM | 5F-BAPTA is weaker (better for |
Note: Values derived from Thermo Fisher Molecular Probes Handbook and Smith et al. (1983).
Protocol A: Measuring Intracellular Calcium ( F NMR)
This is the "Gold Standard" application for 5F-BAPTA. It allows non-invasive measurement of cytosolic calcium in perfused tissues (e.g., heart) or dense cell suspensions.
Materials
-
Probe: 5,5'-Difluoro BAPTA AM (Acetoxymethyl ester) for cell loading.
-
Solvent: DMSO (anhydrous).
-
Dispersing Agent: Pluronic F-127 (20% w/v in DMSO).
-
Equipment: NMR Spectrometer (capable of
F detection, typically >300 MHz).
Step-by-Step Methodology
-
Loading the Cells:
-
Acquisition (
F NMR): -
Data Analysis (The Calculation):
-
You will observe two resonances (peaks) separated by roughly 6 ppm (depending on the specific isomer mix, but distinct free/bound states).
-
Peak A (
): Unbound Chelator. -
Peak B (
): Ca-Chelator Complex. -
Integrate the area under Peak A (
) and Peak B ( ).
-
-
Final Calculation: Use the slow-exchange equation:
Validation: If
, then .
Protocol B: Preparing "Clamped" Solutions (Electrophysiology)
When using 5F-BAPTA as a buffer to maintain a specific free calcium level (e.g., 1 µM) in a patch pipette, you must calculate the Total Calcium (
The Algorithm (Quadratic Solution)
To achieve a target
Step-by-Step Methodology
-
Define Constants:
-
Target
(e.g., 500 nM). - (e.g., 10 mM).
- (use 635 nM for standard room temp buffer).
-
-
Calculate:
-
Input: Target = 0.5 µM; Total Ligand = 10,000 µM; Kd = 0.635 µM.
-
Bound Ca =
. -
Total Ca to add =
.
-
-
Preparation:
-
Dissolve 5F-BAPTA (tetrapotassium salt) in your base buffer (HEPES/KCl).
-
Crucial Step: Check pH. BAPTA releases protons upon binding Ca.
-
Add the calculated volume of
stock. -
Readjust pH to 7.2 immediately.
-
-
Verification (Self-Validating):
-
Use a Calcium Selective Electrode (ISE) or a small aliquot with a fluorescent indicator (like Fluo-4) to verify the free calcium matches expectations.
-
Troubleshooting & Optimization
Magnesium Interference
While 5F-BAPTA is highly selective for Ca over Mg, high physiological Mg (1-2 mM) does affect the apparent
-
Correction: If
is present, use the apparent : (Note: for BAPTA analogs is typically ~1.7 mM).
Temperature Dependence
higher-
Action: Always calculate using the
relevant to your experimental temperature.
Purity of Stock
Commercially supplied BAPTA salts are often hydrated. A "10 mM" solution by weight might actually be 8.5 mM.
-
Action: Perform a saturation titration (add excess Ca until spectral change stops) to determine the precise active concentration of your chelator stock before use.
References
-
Smith, G. A., Hesketh, T. R., Metcalfe, J. C., Feeney, J., & Morris, P. G. (1983). Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators.[4][7] Proceedings of the National Academy of Sciences, 80(23), 7178–7182.[4][7]
-
Thermo Fisher Scientific. (n.d.). Ca2+ Affinities of BAPTA Chelators - Table 19.7. Molecular Probes Handbook.
-
Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures.[4] Biochemistry, 19(11), 2396–2404.[4]
-
Patton, C., et al. (2004). MaxChelator: a computer program for calculating free metal ion concentrations. Stanford University.[8]
Sources
- 1. Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method [structbio.vanderbilt.edu]
- 6. Free cytosolic Ca2+ measurements with fluorine labelled indicators using 19FNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mastering Intracellular Calcium: A Guide to 5,5'-Difluoro BAPTA in Whole-Cell Electrophysiology
For researchers, neuroscientists, and drug development professionals venturing into the intricate world of cellular electrophysiology, precise control over the intracellular environment is paramount. Among the myriad of factors influencing neuronal excitability and signaling, intracellular calcium ([Ca²⁺]i) stands out as a critical second messenger. This application note provides a comprehensive guide to the theory and practice of using 5,5'-difluoro BAPTA, a high-affinity calcium chelator, for robust and reliable whole-cell patch-clamp recordings.
The Critical Role of Intracellular Calcium Buffering
Fluctuations in [Ca²⁺]i govern a vast array of cellular processes, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis. In the context of whole-cell electrophysiology, where the patch pipette's internal solution dialyzes the cell, uncontrolled Ca²⁺ influx can activate a host of calcium-dependent conductances and enzymatic cascades, leading to recording instability and confounding experimental results. Effective calcium buffering is therefore not a mere technicality but a cornerstone of rigorous electrophysiological investigation.
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are a class of calcium chelators highly favored for their selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) and their relative insensitivity to pH changes within the physiological range.[1][2][3] This stands in contrast to the more traditional chelator, EGTA, whose Ca²⁺ affinity is more pH-dependent.
Why Choose 5,5'-Difluoro BAPTA?
5,5'-Difluoro BAPTA distinguishes itself through its specific calcium binding affinity. The fluorine substitutions on the benzene rings of the BAPTA molecule modulate its electron density, thereby altering its affinity for calcium ions. This allows for a tailored approach to calcium buffering, depending on the specific experimental question.
Key Advantages of 5,5'-Difluoro BAPTA:
-
High Selectivity for Calcium: Like other BAPTA derivatives, it exhibits a strong preference for Ca²⁺ over Mg²⁺, which is crucial given the high intracellular concentration of Mg²⁺.[1][4]
-
pH Insensitivity: Its calcium-binding affinity is minimally affected by physiological pH fluctuations, ensuring stable buffering capacity throughout an experiment.[1][4]
-
Defined Affinity: 5,5'-Difluoro BAPTA has a well-characterized dissociation constant (Kd) for Ca²⁺, allowing for the precise calculation and control of intracellular free calcium.
Comparative Overview of Common Calcium Chelators
To aid in the selection of the appropriate chelator for your experimental needs, the following table provides a comparison of the key properties of 5,5'-difluoro BAPTA, BAPTA, and EGTA.
| Chelator | Ca²⁺ Dissociation Constant (Kd) | Selectivity (Ca²⁺ vs. Mg²⁺) | pH Sensitivity |
| 5,5'-Difluoro BAPTA | 2.7 µM | High | Low |
| BAPTA | ~110 nM[5] | High | Low |
| EGTA | ~60.5 nM (at pH 7.4)[3] | High | High |
Note: Kd values can vary slightly depending on experimental conditions such as ionic strength and temperature.
Experimental Workflow for Whole-Cell Electrophysiology with 5,5'-Difluoro BAPTA
The following diagram illustrates the key stages of a whole-cell patch-clamp experiment incorporating 5,5'-difluoro BAPTA in the internal solution.
Caption: Experimental workflow for whole-cell patch-clamp recordings.
Protocol 1: Preparation of Internal Solution with 5,5'-Difluoro BAPTA
This protocol details the preparation of a standard potassium-based internal solution for whole-cell recordings, incorporating 5,5'-difluoro BAPTA tetrapotassium salt. The tetrapotassium salt is recommended for its higher solubility in aqueous solutions compared to the free acid form.
Materials:
-
5,5'-Difluoro BAPTA, Tetrapotassium Salt
-
KCl (Potassium Chloride)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Mg-ATP (Magnesium adenosine 5'-triphosphate)
-
Na-GTP (Sodium guanosine 5'-triphosphate)
-
Phosphocreatine (disodium salt)
-
KOH (Potassium Hydroxide) for pH adjustment
-
Ultrapure water
-
0.22 µm syringe filter
Step-by-Step Procedure:
-
Calculate Required Masses: Based on your desired final concentrations, calculate the mass of each solid component required for your target volume (e.g., 10 mL). A typical internal solution composition is provided in the table below.
-
Dissolve Components: In a clean beaker, dissolve the salts (KCl, HEPES) in approximately 80% of the final volume of ultrapure water.
-
Add 5,5'-Difluoro BAPTA: Weigh the 5,5'-difluoro BAPTA tetrapotassium salt and add it to the solution. Stir gently until it is fully dissolved. The tetrapotassium salt should dissolve readily. If you are using the free acid form, you will need to add KOH to bring it into solution.
-
Add Energy Source: Add Mg-ATP, Na-GTP, and phosphocreatine to the solution. These components are often added fresh on the day of the experiment from frozen stock solutions to ensure their stability.
-
Adjust pH: Carefully adjust the pH of the solution to 7.2-7.4 using a freshly prepared solution of KOH. Monitor the pH closely with a calibrated pH meter.
-
Adjust Osmolarity: Bring the solution to the final volume with ultrapure water. Check the osmolarity using an osmometer. The osmolarity of the internal solution should be slightly lower (10-15 mOsm) than the external solution (aCSF) to aid in gigaseal formation. Adjust with ultrapure water or a concentrated salt solution as needed. A typical range for the internal solution is 280-295 mOsm.[6]
-
Filter and Store: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter. Aliquot the solution into small, single-use volumes and store at -20°C. Thaw a fresh aliquot for each day of recording.
Example Internal Solution Composition:
| Component | Final Concentration (mM) |
| K-Gluconate | 130 |
| KCl | 10 |
| HEPES | 10 |
| 5,5'-Difluoro BAPTA | 0.5 - 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| Phosphocreatine | 10 |
Note: The optimal concentration of 5,5'-difluoro BAPTA will depend on the specific cell type and the expected magnitude of calcium influx. A concentration of 10 mM is commonly used for strong buffering.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol outlines the general steps for obtaining a whole-cell recording using the prepared internal solution.
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with appropriate optics (e.g., DIC or fluorescence)
-
Micromanipulator
-
Perfusion system
-
Vibration isolation table
Step-by-Step Procedure:
-
Prepare the Pipette: Pull a borosilicate glass pipette to a resistance of 3-7 MΩ when filled with the internal solution. The optimal resistance will depend on the cell type.
-
Fill the Pipette: Back-fill the pipette with the filtered internal solution containing 5,5'-difluoro BAPTA. Ensure there are no air bubbles in the tip.
-
Establish a Gigaseal:
-
Under visual control, approach the target cell with the patch pipette while applying slight positive pressure to keep the tip clean.
-
Once the pipette tip touches the cell membrane, release the positive pressure.
-
Apply gentle suction to the pipette to form a high-resistance seal (a "gigaseal," >1 GΩ) between the pipette tip and the cell membrane.
-
-
Rupture the Patch: Once a stable gigaseal is formed, apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip. This establishes the whole-cell configuration, allowing electrical and chemical access to the cell's interior.
-
Allow for Dialysis: Wait for a few minutes to allow the internal solution, including the 5,5'-difluoro BAPTA, to dialyze the cell and equilibrate with the cytoplasm.
-
Begin Recording: Proceed with your electrophysiological recordings (voltage-clamp or current-clamp) as dictated by your experimental design.
Troubleshooting and Expert Insights
Challenge: Difficulty in Gigaseal Formation
-
Rationale: A high concentration of chelators in the pipette solution can sometimes make gigaseal formation more challenging. This may be due to the chelation of divalent cations at the glass-membrane interface that are thought to facilitate sealing.
-
Solution:
-
Tip-filling: A common and effective technique is to "tip-fill" the pipette. First, fill the very tip of the pipette with a small amount of internal solution that does not contain the calcium chelator. Then, back-fill the rest of the pipette with your 5,5'-difluoro BAPTA-containing solution. This allows for initial seal formation in the absence of the high chelator concentration.
-
Pristine Pipettes and Solutions: Ensure your pipettes are clean and your solutions are freshly filtered. Debris can easily prevent a good seal.
-
Healthy Cells: Only attempt to patch healthy-looking cells with smooth membranes.
-
Challenge: Recording Instability
-
Rationale: Even with a high concentration of a fast chelator like 5,5'-difluoro BAPTA, very large or localized calcium influxes can overwhelm the buffering capacity, leading to the activation of calcium-dependent currents and recording instability.
-
Solution:
-
Optimize Chelator Concentration: The concentration of 5,5'-difluoro BAPTA may need to be optimized for your specific cell type and experimental paradigm. If you are studying a process that involves massive calcium entry, a higher concentration (e.g., 10-20 mM) may be necessary.
-
Combine with a Slower Chelator: In some cases, combining a fast chelator like BAPTA with a slower one like EGTA can provide broader temporal buffering of calcium signals.
-
Data Interpretation and Validation
The primary purpose of including 5,5'-difluoro BAPTA in your internal solution is to clamp the intracellular free calcium at a low, stable level. To validate the effectiveness of your calcium buffering, you can perform control experiments. For example, if you are studying a calcium-activated potassium channel, the current mediated by this channel should be significantly reduced or eliminated in the presence of a high concentration of 5,5'-difluoro BAPTA in the patch pipette.
The following diagram illustrates the principle of calcium chelation by 5,5'-difluoro BAPTA.
Sources
Application Notes and Protocols: Precision Control of Presynaptic Calcium Dynamics with 5,5'-Difluoro BAPTA K+ Salt
Introduction: The Critical Role of Presynaptic Calcium in Synaptic Transmission
In the intricate choreography of neuronal communication, the concentration of free calcium ions (Ca²⁺) within the presynaptic terminal serves as the primary trigger for neurotransmitter release. The arrival of an action potential depolarizes the presynaptic membrane, activating voltage-gated calcium channels (VGCCs). The subsequent influx of Ca²⁺ creates transient, localized microdomains of high calcium concentration near the active zones, which directly initiates the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft.[1][2] The precise amplitude, duration, and spatial extent of these presynaptic Ca²⁺ signals are tightly regulated and are fundamental determinants of synaptic strength and plasticity.[3]
To dissect the intricate relationship between presynaptic Ca²⁺ dynamics and neurotransmitter release, researchers require tools that can precisely manipulate intracellular Ca²⁺ concentrations. Calcium chelators, molecules that bind to free Ca²⁺, are indispensable for this purpose. Among these, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are particularly valuable due to their high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), and their rapid binding kinetics, which are relatively insensitive to pH changes within the physiological range.[4][5][6]
This application note provides a comprehensive guide to the use of 5,5'-difluoro BAPTA K⁺ salt, a moderately affine BAPTA derivative, for the controlled buffering of presynaptic Ca²⁺. We will delve into the rationale behind its selection, provide detailed protocols for its application, and discuss the interpretation of experimental outcomes, empowering researchers to confidently investigate the nuanced role of presynaptic calcium in synaptic function.
5,5'-Difluoro BAPTA: Properties and Advantages
5,5'-Difluoro BAPTA is a fluorinated derivative of BAPTA that offers distinct advantages for studying presynaptic calcium signaling. The electron-withdrawing fluorine substitutions alter the Ca²⁺ binding affinity compared to the parent BAPTA molecule, making it a "moderate affinity" chelator. This characteristic is crucial for experiments where the goal is to buffer physiological Ca²⁺ transients without completely abolishing neurotransmitter release.
Key Properties of 5,5'-Difluoro BAPTA K⁺ Salt:
| Property | Value | Reference |
| Molecular Weight | 665.0 g/mol | [4] |
| Form | Tetrapotassium salt | [4] |
| Solubility | Water soluble | [4] |
| Ca²⁺ Dissociation Constant (Kd) | ~0.59 µM (in the absence of Mg²⁺) | [4] |
| ~0.70 µM (in the presence of 1 mM Mg²⁺) | [4] | |
| Storage | 4°C, desiccated and protected from light | [4] |
The potassium (K⁺) salt form is particularly suited for intracellular applications, especially in electrophysiological studies, as it helps to maintain the physiological intracellular potassium concentration when introduced into a neuron via a patch pipette.[7]
Why Choose 5,5'-Difluoro BAPTA?
The choice of a calcium chelator is dictated by the specific scientific question. While high-affinity chelators like BAPTA can be used to effectively block Ca²⁺-dependent processes, moderate-affinity chelators like 5,5'-difluoro BAPTA allow for a more nuanced "buffering" of Ca²⁺ transients. This means that while the peak Ca²⁺ concentration is reduced and its decay is accelerated, the transient is not completely eliminated. This is particularly useful for studying:
-
The relationship between Ca²⁺ concentration and release probability: By incrementally buffering presynaptic Ca²⁺, one can titrate the extent of neurotransmitter release.
-
Short-term synaptic plasticity: Processes like paired-pulse facilitation and depression are highly sensitive to residual presynaptic Ca²⁺ levels, which can be precisely manipulated with 5,5'-difluoro BAPTA.
-
The spatial organization of Ca²⁺ microdomains: The effectiveness of a mobile buffer like 5,5'-difluoro BAPTA can provide insights into the proximity of VGCCs to synaptic vesicles.[2]
Mechanism of Action: Calcium Chelation by BAPTA Derivatives
BAPTA and its derivatives are EGTA analogues that feature a cage-like structure with four carboxylate groups that coordinate a single Ca²⁺ ion. This binding is highly specific and reversible.
Figure 1: Mechanism of Ca²⁺ chelation by 5,5'-difluoro BAPTA.
Experimental Protocols
Protocol 1: Preparation of 5,5'-Difluoro BAPTA K⁺ Salt Stock Solution
Rationale: Accurate preparation of the stock solution is critical for achieving the desired final concentration in your experiments. The use of high-purity water is essential to avoid contamination with divalent cations that could interfere with the chelator's function.
Materials:
-
5,5'-difluoro BAPTA K⁺ salt (e.g., Biotium, #50006)
-
High-purity, nuclease-free water
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of 5,5'-difluoro BAPTA K⁺ salt to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the salt in high-purity water. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.665 mg of 5,5'-difluoro BAPTA K⁺ salt (MW = 665.0 g/mol ) in 1 mL of water.
-
Vortex thoroughly until the salt is completely dissolved. The solution should be clear and colorless.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
Protocol 2: Loading 5,5'-Difluoro BAPTA into Presynaptic Terminals via Whole-Cell Patch-Clamp
Rationale: Direct intracellular loading via a patch pipette is the most precise method for introducing non-membrane-permeant molecules like the K⁺ salt of 5,5'-difluoro BAPTA into a neuron.[5] This technique allows for a known concentration of the chelator to be dialyzed into the cell, providing excellent experimental control. This method is particularly applicable to preparations where presynaptic terminals are accessible to patch-clamping, such as the calyx of Held.[8][9]
Figure 2: Workflow for loading 5,5'-difluoro BAPTA via patch-clamp.
Materials:
-
Prepared brain slices or cultured neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller
-
Intracellular solution (see below for recipe)
-
10 mM 5,5'-difluoro BAPTA K⁺ salt stock solution
-
Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution
Intracellular Solution Recipe (Example for a Mammalian Central Neuron):
| Component | Final Concentration (mM) | Purpose |
| K-Gluconate | 120 | Primary K⁺ salt to mimic intracellular environment[7] |
| KCl | 20 | Sets the chloride reversal potential |
| HEPES | 10 | pH buffer |
| Mg-ATP | 4 | Energy source |
| Na₂-GTP | 0.3 | Energy source for G-protein signaling |
| Phosphocreatine | 10 | ATP regeneration |
| 5,5'-Difluoro BAPTA | 0.1 - 5 | Calcium chelator (titrate for desired effect) |
Adjust pH to 7.2-7.4 with KOH and osmolarity to ~290 mOsm.
Procedure:
-
Prepare the intracellular solution, adding the desired final concentration of 5,5'-difluoro BAPTA from the 10 mM stock solution. A typical starting range is 0.5-2 mM.
-
Pull a patch pipette with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Fill the pipette with the 5,5'-difluoro BAPTA-containing intracellular solution, being careful to avoid air bubbles.
-
Establish a gigaohm seal on the membrane of the presynaptic terminal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow at least 5-10 minutes for the 5,5'-difluoro BAPTA to diffuse from the pipette and equilibrate within the presynaptic terminal before beginning experimental recordings.[10]
Protocol 3: Validation and Experimental Recording
Rationale: It is crucial to validate the effect of 5,5'-difluoro BAPTA on synaptic transmission. This is typically achieved by monitoring the evoked postsynaptic current (PSC) in a connected postsynaptic neuron while stimulating the presynaptic neuron.
Procedure:
-
Obtain a dual whole-cell patch-clamp recording from a presynaptically-loaded neuron and a connected postsynaptic neuron.
-
In the presynaptic neuron, elicit action potentials using brief current injections.
-
In the postsynaptic neuron (voltage-clamped), record the resulting excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs).
-
Compare the amplitude and kinetics of the PSCs before and after the diffusion of 5,5'-difluoro BAPTA into the presynaptic terminal.
-
A successful experiment will show a reduction in the amplitude of the PSC, indicating that the buffering of presynaptic Ca²⁺ has reduced neurotransmitter release.
Figure 3: Experimental workflow for validating the effect of presynaptic BAPTA.
Data Interpretation and Considerations
-
Concentration-Dependent Effects: The degree of inhibition of neurotransmitter release will be dependent on the concentration of 5,5'-difluoro BAPTA used. It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific experiment.
-
Potential Off-Target Effects: While BAPTA derivatives are highly selective for Ca²⁺, it is important to be aware of potential non-specific effects. Some studies have reported that high concentrations of BAPTA can affect K⁺ currents or induce cellular stress responses.[10][11][12] It is therefore crucial to use the lowest effective concentration and include appropriate controls.
-
AM Ester Loading: For populations of cells or when direct patching is not feasible, the membrane-permeant acetoxymethyl (AM) ester form of 5,5'-difluoro BAPTA can be used.[13][14] However, this method offers less control over the final intracellular concentration and can lead to incomplete de-esterification and potential cellular toxicity.[11]
-
Neuroprotective Properties: BAPTA and its derivatives have been shown to be neuroprotective in models of excitotoxicity and physical neuronal injury by preventing Ca²⁺ overload.[15][16][17] This property should be considered when interpreting results in disease models.
Safety and Handling
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling 5,5'-difluoro BAPTA K⁺ salt. Consult the manufacturer's Safety Data Sheet (SDS) for detailed handling and disposal information.[18] In case of skin or eye contact, rinse thoroughly with water and seek medical advice.
Conclusion
5,5'-difluoro BAPTA K⁺ salt is a powerful and versatile tool for the precise control of presynaptic calcium dynamics. By providing a moderate-affinity, rapid Ca²⁺ buffer, it enables researchers to probe the intricate relationship between presynaptic Ca²⁺ signaling and the fundamental processes of neurotransmitter release and synaptic plasticity. The protocols and considerations outlined in this application note provide a robust framework for the successful implementation of this valuable research tool.
References
-
Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress. PubMed. [Link]
-
BAPTA Ca2+ Indicators. Interchim. [Link]
-
BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo. ResearchGate. [Link]
-
Novel action of BAPTA series chelators on intrinsic K+ currents in rat hippocampal neurones. The Journal of Physiology. [Link]
-
The Effect of Intracellular Calcium Buffer Bapta on Epileptiform Activity of Hippocampal Neurons. MDPI. [Link]
-
Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo. PubMed. [Link]
-
BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo. PMC. [Link]
-
Intracellular application of BAPTA, a powerful chelator of Ca 2+ , blocked the sAHP. ResearchGate. [Link]
-
Methods for patch clamp capacitance recordings from the calyx of Held. PubMed. [Link]
-
Direct Measurements of Presynaptic Calcium and Calcium-Activated Potassium Currents Regulating Neurotransmitter Release at CulturedXenopus Nerve–Muscle Synapses. NIH. [Link]
-
Extracellular Electrophysiological Measurements of Cooperative Signals in Astrocytes Populations. PMC. [Link]
-
Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. [Link]
-
Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f. JoVE. [Link]
-
Electrophysiology: What goes on the inside? Scientifica. [Link]
-
Patch Clamp Techniques: From Beginning to Advanced Protocols. ResearchGate. [Link]
-
Optical measurement of presynaptic calcium currents. PMC. [Link]
-
SJSU Neurophysiology - Lecture 4 - Electrophysiology Techniques. YouTube. [Link]
-
Intelligent in-cell electrophysiology: Reconstructing intracellular action potentials using a physics-informed deep learning model trained on nanoelectrode array recordings. PMC. [Link]
-
Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics. PMC. [Link]
-
Presynaptic Calcium Influx Controls Neurotransmitter Release in Part by Regulating the Effective Size of the Readily Releasable Pool. Journal of Neuroscience. [Link]
-
Nanoscale-Targeted Presynaptic Ion Channel Patch-Clamp Recordings. YouTube. [Link]
-
Synaptic plasticity rules with physiological calcium levels. PNAS. [Link]
-
Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
-
On the dissociation constants of BAPTA-type calcium buffers. PubMed. [Link]
-
Intracellular Recording - Electrophysiology 5. YouTube. [Link]
Sources
- 1. Direct Measurements of Presynaptic Calcium and Calcium-Activated Potassium Currents Regulating Neurotransmitter Release at CulturedXenopus Nerve–Muscle Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. pnas.org [pnas.org]
- 4. biotium.com [biotium.com]
- 5. interchim.fr [interchim.fr]
- 6. biotium.com [biotium.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Methods for patch clamp capacitance recordings from the calyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel action of BAPTA series chelators on intrinsic K+ currents in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. thomassci.com [thomassci.com]
- 14. biotium.com [biotium.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.aatbio.com [docs.aatbio.com]
Dissecting Synaptic Facilitation with 5,5'-Difluoro BAPTA: A Guide to Buffering Presynaptic Calcium
Application Note & Protocol
Introduction: The Role of Residual Calcium in Synaptic Facilitation
Synaptic facilitation is a fundamental form of short-term plasticity where the efficacy of a synapse is transiently enhanced following recent activity. A hallmark of this phenomenon is paired-pulse facilitation (PPF), where a second synaptic potential evoked shortly after a first is larger in amplitude. This process is critical for information processing, learning, and memory.
The leading explanation for facilitation is the "residual calcium hypothesis" . This model posits that an initial action potential triggers the influx of Ca2+ through voltage-gated channels in the presynaptic terminal, leading to neurotransmitter release.[1][2][3] While most of this calcium is rapidly buffered or extruded, a small amount, termed "residual calcium," remains in the terminal for tens to hundreds of milliseconds.[4] If a second action potential arrives during this window, the new influx of Ca2+ builds upon this residual level, leading to a greater total intracellular calcium concentration and, consequently, a higher probability of vesicle release.[4][5][6]
To experimentally test this hypothesis and dissect the precise role of calcium dynamics, researchers require tools that can precisely manipulate intracellular calcium concentrations. High-affinity calcium chelators, or buffers, are indispensable for this purpose.[7][8] By introducing a known concentration of a specific buffer into the presynaptic terminal, one can systematically alter the amplitude and time course of calcium transients and observe the resulting effect on synaptic transmission.[9]
The Tool: Why 5,5'-Difluoro BAPTA is Ideal for Studying Facilitation
5,5'-Difluoro BAPTA is a high-affinity calcium chelator that is exceptionally well-suited for investigating the rapid calcium dynamics underlying synaptic facilitation.[10][11] It belongs to the BAPTA family of buffers, which are known for their high selectivity for Ca2+ over other divalent cations like Mg2+ and their relative insensitivity to pH changes within the physiological range.[12]
Key Attributes of 5,5'-Difluoro BAPTA:
The critical advantage of BAPTA and its derivatives lies in their fast binding kinetics .[12] Unlike slower buffers such as EGTA, BAPTA can capture calcium ions very rapidly, on a timescale that is relevant to the transient, localized calcium microdomains that trigger vesicle fusion.[9][13] 5,5'-Difluoro BAPTA, with a dissociation constant (Kd) for Ca2+ of approximately 635 nM, provides strong buffering capacity that can effectively clamp intracellular calcium levels and intercept the residual calcium responsible for facilitation.[12]
| Property | EGTA | BAPTA | 5,5'-Difluoro BAPTA |
| Ca2+ Kd (approx.) | ~150 nM | ~110 nM | ~635 nM[12] |
| Binding Kinetics | Slow (kon ≈ 1.5 x 10^6 M-1s-1) | Fast (kon ≈ 6 x 10^8 M-1s-1) | Fast (similar to BAPTA) |
| Selectivity (Ca2+/Mg2+) | Moderate | High | High[14] |
| pH Sensitivity | High | Low[12] | Low[11] |
This table summarizes the key properties of common calcium chelators. The fast kinetics of 5,5'-Difluoro BAPTA make it superior for studying processes driven by rapid, local Ca2+ changes like synaptic facilitation.
The slower on-rate of EGTA means it is less effective at buffering the rapid, localized rise in calcium near open channels that triggers initial transmitter release.[13] In contrast, the fast kinetics of 5,5'-Difluoro BAPTA allow it to act swiftly on both the initial calcium transient and the subsequent residual calcium, making it a more potent tool for dissecting facilitation mechanisms.[9]
Core Mechanism & Experimental Rationale
The experiment aims to load the presynaptic terminals of a neuronal pathway with 5,5'-Difluoro BAPTA and measure its effect on paired-pulse facilitation (PPF).
The Hypothesis: If the residual calcium hypothesis is correct, introducing a high-affinity, fast-acting calcium buffer like 5,5'-Difluoro BAPTA into the presynaptic terminal should sequester the residual Ca2+ that accumulates after the first action potential. This will prevent its contribution to the Ca2+ signal for the second pulse, thereby reducing or abolishing paired-pulse facilitation.
The workflow involves using the cell-permeant acetoxymethyl (AM) ester form of the chelator, 5,5'-Difluoro BAPTA-AM. This uncharged molecule can cross the cell membrane.[15] Once inside the neuron, cytosolic esterases cleave off the AM group, trapping the now-charged, active 5,5'-Difluoro BAPTA inside the cell where it can buffer calcium.[15]
Caption: Loading and activation of 5,5'-Difluoro BAPTA in a presynaptic terminal.
Detailed Experimental Protocol
This protocol is designed for studying PPF at the Schaffer collateral-CA1 synapse in acute hippocampal slices but can be adapted for other preparations.
Reagent Preparation
-
5,5'-Difluoro BAPTA-AM Stock Solution:
-
Prepare a 10 mM stock solution of 5,5'-Difluoro BAPTA-AM (MW: 800.67 g/mol ) in high-quality, anhydrous DMSO.
-
Expert Tip: To aid solubilization, add 20% (w/v) Pluronic F-127 to the DMSO before adding the BAPTA-AM powder. This surfactant helps prevent precipitation of the AM ester in the aqueous artificial cerebrospinal fluid (aCSF).
-
Aliquot the stock solution into small volumes (e.g., 5-10 µL) and store desiccated at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose.
-
Prepare fresh and continuously bubble with 95% O2 / 5% CO2 (carbogen) to maintain a pH of 7.3-7.4.
-
Hippocampal Slice Preparation
-
Anesthetize and decapitate an adult rodent according to approved institutional animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, carbogenated aCSF.
-
Cut 350-400 µm thick horizontal or coronal slices using a vibratome.
-
Transfer slices to an interface or submersion chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to recover.
Loading Protocol
-
Prepare the loading solution by diluting the 10 mM 5,5'-Difluoro BAPTA-AM stock into carbogenated aCSF to a final concentration of 5-20 µM. Vortex thoroughly.
-
Transfer the recovered hippocampal slices into a small beaker or chamber containing the loading solution.
-
Incubate the slices for 45-60 minutes at 32-34°C, ensuring continuous carbogenation.[16]
-
After incubation, transfer the slices back to regular aCSF and allow them to "de-esterify" for at least 30 minutes before starting recordings. This allows the cytosolic esterases to fully cleave the AM groups.
-
Self-Validation: A parallel set of control slices should be incubated in aCSF containing the same final concentration of DMSO and Pluronic F-127, but without the BAPTA-AM, to control for any effects of the vehicle.
Electrophysiology: Paired-Pulse Facilitation Measurement
-
Transfer a loaded (or control) slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway (in stratum radiatum of CA3/CA1).
-
Place a recording electrode (filled with aCSF) in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish Baseline: Deliver single pulses to determine the stimulus intensity that evokes an fEPSP of 30-40% of the maximal response.
-
Paired-Pulse Protocol:
-
Deliver two identical pulses separated by a specific inter-stimulus interval (ISI). A typical ISI to probe PPF is 50 ms.[17]
-
Repeat this paired-pulse stimulation every 15-20 seconds to allow for full synaptic recovery.
-
Record at least 10-20 sweeps for each condition and average them to get a clean waveform.
-
Test a range of ISIs (e.g., 20, 50, 100, 200 ms) to fully characterize the facilitation profile.
-
Data Analysis and Expected Results
-
Calculation: The Paired-Pulse Ratio (PPR) is calculated as:
-
PPR = (Amplitude of the 2nd fEPSP) / (Amplitude of the 1st fEPSP)
-
-
Expected Outcome:
-
Control Slices: At a 50 ms ISI, control slices should exhibit significant paired-pulse facilitation, with a PPR typically between 1.2 and 1.8.
-
5,5'-Difluoro BAPTA-loaded Slices: The introduction of the fast calcium buffer is expected to significantly reduce or abolish PPF. The PPR should be close to 1.0, indicating that the second response is no larger than the first. A reduction in the amplitude of the first fEPSP may also be observed, as BAPTA can interfere with the initial Ca2+ transient if its concentration is high enough.[9]
-
Caption: Experimental workflow for studying PPF with 5,5'-Difluoro BAPTA.
Trustworthiness & Troubleshooting
-
Causality Check: The primary effect of BAPTA-AM is buffering intracellular calcium.[18] However, high concentrations or prolonged loading can induce cellular stress.[19] It is crucial to monitor the overall health of the slice. A stable baseline recording for at least 20-30 minutes before applying the PPF protocol is a good indicator of slice viability.
-
Troubleshooting - No effect on PPF:
-
Poor Loading: The AM ester may have degraded or precipitated. Ensure the stock solution is fresh and that Pluronic F-127 is used. Increase the incubation time or concentration cautiously.
-
Inefficient De-esterification: Esterase activity can vary. Ensure adequate time is given for the AM groups to be cleaved.
-
-
Troubleshooting - Synaptic transmission is completely abolished:
-
Concentration Too High: The BAPTA concentration is so high that it is buffering the initial Ca2+ transient required for any release. Reduce the loading concentration or incubation time. This highlights the importance of performing a full dose-response curve to find the optimal concentration that affects facilitation without eliminating baseline transmission.
-
By carefully applying 5,5'-Difluoro BAPTA and analyzing its effects on paired-pulse facilitation, researchers can gain powerful insights into the critical role that residual presynaptic calcium plays in shaping short-term synaptic plasticity.
References
- Mayer ML, Westbrook GL, Guthrie PB. Postsynaptic and Presynaptic Effects of the Calcium Chelator BAPTA on Synaptic Transmission in Rat Hippocampal Dentate Granule Neurons. J Neurosci. 1987;7(10):3230-44.
- Berezhnov, A.V.; et al. The Effect of Intracellular Calcium Buffer Bapta on Epileptiform Activity of Hippocampal Neurons. Int. J. Mol. Sci. 2022, 23, 13735.
-
ResearchGate. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo. Available from: [Link]
- Tymianski M, et al. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo. J Neurochem. 1994;62(5):1843-54.
-
Interchim. BAPTA Ca2+ Indicators. Available from: [Link]
- Jackman, S. L., & Regehr, W. G. (2017).
- Debanne, D., Guérineau, N. C., Gähwiler, B. H., & Thompson, S. M. (1996). Frequency-dependent shift from paired-pulse facilitation to paired-pulse depression at unitary CA3–CA3 synapses in the rat hippocampus. The Journal of physiology, 491(Pt 1), 163–176.
- Herrington J, et al. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells. Pflugers Arch. 1996;432(6):1037-47.
-
MyTutor. What is the role of calcium in synaptic transmission?. Available from: [Link]
- Rajdev, S., & Reynolds, I. J. (1997). Mechanisms and Effects of Intracellular Calcium Buffering on Neuronal Survival in Organotypic Hippocampal Cultures Exposed to Anoxia/Aglycemia or to Excitotoxins. Journal of Neuroscience, 17(10), 3545–3555.
- Nakamura, Y. (2021). EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels. Frontiers in Synaptic Neuroscience, 13, 762863.
-
Science With Tal. Calcium Role In Transmitter Release Explained (Necessary and Sufficient) | Clip. YouTube. 2022. Available from: [Link]
-
Jackman, S. L., & Regehr, W. G. (2017). The Mechanisms and Functions of Synaptic Facilitation. Neuron, 94(3), 447–464. Available from: [Link]
- Staal, J. B., et al. (2010). Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress. Cell Calcium, 48(4), 253-258.
- Schwaller, B. (2010). Physiology of intracellular calcium buffering. Physiological reviews, 90(4), 1583-1647.
-
G2C::Genes to Cognition. Hippocampal slice electrophysiology. 2008. Available from: [Link]
-
Zucker, R. S. (1999). 24 Synaptic Facilitation and Residual Calcium. Molecular and Cell Biology. Available from: [Link]
Sources
- 1. What role does calcium play in neurotransmitter release? | AAT Bioquest [aatbio.com]
- 2. mytutor.co.uk [mytutor.co.uk]
- 3. youtube.com [youtube.com]
- 4. mcb.berkeley.edu [mcb.berkeley.edu]
- 5. Frequency-dependent shift from paired-pulse facilitation to paired-pulse depression at unitary CA3–CA3 synapses in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanisms and Functions of Synaptic Facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Physiology of intracellular calcium buffering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. regehrmedharvard.wordpress.com [regehrmedharvard.wordpress.com]
- 10. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adipogen.com [adipogen.com]
- 12. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - IE [thermofisher.com]
- 13. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. thomassci.com [thomassci.com]
- 16. jneurosci.org [jneurosci.org]
- 17. genes2cognition.org [genes2cognition.org]
- 18. researchgate.net [researchgate.net]
- 19. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microinjection and Intracellular Delivery of 5,5'-Difluoro BAPTA K⁺ Salt
Introduction & Mechanistic Rationale
In the study of intracellular calcium (
5,5'-Difluoro BAPTA (Potassium Salt) represents a critical "medium-affinity" tool. With a dissociation constant (
Why the Potassium (K⁺) Salt?
For microinjection or whole-cell patch clamp dialysis, the Potassium Salt form is strictly required.
-
Membrane Impermeability: Unlike the AM-ester form, the salt cannot cross membranes, ensuring that once injected, the chelator remains trapped within the target cell.
-
Electrochemical Neutrality: The
counter-ions match the dominant intracellular cation, preventing the depolarization artifacts seen with salts. -
Solubility: The salt is highly water-soluble, allowing for the preparation of high-concentration stock solutions (up to 50–100 mM) necessary for rapid diffusion.
Physicochemical Profile
| Parameter | Value | Notes |
| Molecular Weight | ~665.5 Da (Tetrapotassium salt) | Formula: |
| 610 – 635 nM | At | |
| ~700 nM | In presence of 1 mM | |
| Solubility | > 10 mM in | Highly soluble compared to free acid |
| Detection | Non-fluorescent | Used as a "silent" buffer or |
Experimental Workflow Visualization
The following diagram outlines the decision logic and preparation workflow for 5,5'-Difluoro BAPTA microinjection.
Caption: Selection logic and preparation workflow for 5,5'-difluoro BAPTA K+ salt microinjection.
Preparation of Microinjection Solutions
Stock Solution Strategy
The K+ salt is hygroscopic. Do not attempt to weigh sub-milligram quantities for single experiments. Prepare a concentrated stock.[1]
Protocol:
-
Weighing: Weigh ~10 mg of 5,5'-Difluoro BAPTA K+ salt into a pre-tared, anti-static microcentrifuge tube.
-
Solvent: Add high-purity (HPLC-grade) water to achieve a 50 mM stock concentration.
-
Calculation: Volume (
) = (Mass in mg / MW) × 1,000,000 / 50. -
Note: If using the tetrapotassium salt (MW ~665), 10 mg
15 . Dissolve in 300 water.
-
-
Storage: Aliquot into 10
volumes and store at -20°C. Avoid freeze-thaw cycles.
Working Intracellular Solution (Internal Solution)
For whole-cell patch clamp or sharp microinjection, the chelator must be dissolved in a physiological internal saline.
Standard K-Gluconate Internal Solution (Example):
-
Base: 130 mM K-Gluconate
-
Buffer: 10 mM HEPES
-
Energy: 4 mM Mg-ATP, 0.3 mM Na-GTP
-
Chelator: 1 – 10 mM 5,5'-Difluoro BAPTA K+ Salt
-
Osmolarity: Adjust to 290–300 mOsm (using Sucrose or K-Gluconate).
-
pH: Adjust to 7.25 with KOH.
Critical Formulation Note:
When adding 10 mM of the tetrapotassium salt, you are adding 40 mM of
-
Corrected Recipe: Use ~90 mM K-Gluconate if adding 10 mM Tetrapotassium 5,5'-Difluoro BAPTA.
Microinjection Protocols
Method A: Whole-Cell Patch Clamp Dialysis (Preferred)
This method allows for precise control of intracellular concentration via diffusion from the pipette.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3–5 M
. -
Backfilling: Fill the pipette tip with the Working Internal Solution containing the chelator.
-
Seal & Break-in: Form a G
seal on the cell membrane. Apply suction to rupture the patch (break-in). -
Diffusion Time: Allow 5–10 minutes for the chelator to diffuse from the pipette into the cytosol.
-
Validation: If recording calcium currents (
), you should observe stable run-down or maintenance of the current depending on the buffering capacity. Unlike EGTA, BAPTA derivatives diffuse rapidly.
-
Method B: Pressure Injection (Oocytes/Large Cells)
For Xenopus oocytes or large invertebrate neurons where patch clamp is not used.
-
Needle Prep: Pull a sharp micropipette (tip diameter < 1 µm).
-
Loading: Backfill with 50 mM stock solution (in 100 mM KCl).
-
Injection:
-
Insert tip into the cell.
-
Apply pneumatic pressure pulses (e.g., 10–20 psi for 100–500 ms).
-
Volume Calibration: Measure the meniscus movement or inject into an oil droplet first to calibrate volume. Target an intracellular concentration of 0.5–1.0 mM.
-
Calculation:
. -
For a 1 µL oocyte, injecting 10 nL of 50 mM stock yields 0.5 mM final concentration.
-
Data Analysis & Troubleshooting
Interpreting Results (Buffering Capacity)
If your goal is to determine if a physiological process is sensitive to basal calcium levels:
-
BAPTA (High Affinity): Blocks processes requiring resting Ca2+ or very small transients.
-
5,5'-Difluoro BAPTA (Medium): If the process persists with Difluoro BAPTA but fails with BAPTA, the process likely requires a local Ca2+ domain > 600 nM but is not strictly dependent on resting levels < 100 nM.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Cell Death upon Injection | Osmotic shock or pH imbalance | Verify Osmolarity (290-310 mOsm). Ensure pH is 7.2–7.3. Reduce injection volume. |
| Pipette Clogging | Particulates in salt solution | Filter all internal solutions through a 0.22 µm syringe filter before backfilling. |
| No Physiological Effect | Insufficient concentration | Increase pipette concentration to 10 mM. Ensure adequate diffusion time (>5 min). |
| Depolarization | Excess | Adjust the base salt (K-Gluconate) to account for the |
References
-
Smith, G. A., Hesketh, R. T., Metcalfe, J. C., Feeney, J., & Morris, P. G. (1983).[2] Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators. Proceedings of the National Academy of Sciences, 80(23), 7178–7182. Link
-
Tymianski, M., et al. (1994). Cytosolic Calcium Concentrations and Cell Death in Vitro. Journal of Neuroscience, 14(6). (Demonstrates the use of differential affinity BAPTA analogs to dissect neurotoxicity). Link
-
Biotium. (n.d.). 5,5'-Dibromo BAPTA and Difluoro BAPTA Product Information. Biotium Product Sheets. Link
-
AdipoGen Life Sciences. (n.d.). 5,5'-Difluoro BAPTA-AM and Salts Data Sheet. Link
-
Neher, E. (1995). The use of fura-2 for estimating Ca buffers and Ca fluxes. Neuropharmacology, 34(11), 1423-1442. (Foundational text on calcium buffering calculations). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Liquid Junction Potential (LJP) Management
Topic: Minimizing and Correcting Errors in BAPTA-Buffered Solutions
Executive Summary
The "Invisible" Error: In whole-cell patch clamp, the Liquid Junction Potential (LJP) is an electrochemical potential difference generated at the interface between your pipette solution and the bath solution.[1][2][3][4][5]
When using BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) as a calcium chelator, this error is exacerbated. BAPTA is a large, tetravalent anion (
This guide provides the workflow to quantify, correct, and report these errors with scientific rigor.
Part 1: The Mechanism of BAPTA-Induced LJP
Q: Why does BAPTA cause a larger junction potential than EGTA or Gluconate?
A: The magnitude of LJP is driven by the difference in mobility between anions and cations diffusing across the pipette tip.[4]
-
The Setup: Your pipette contains high concentrations of K
(fast) and BAPTA (slow/bulky). The bath contains Na and Cl .[1] -
The Diffusion: Upon contact with the bath, K
ions diffuse out of the pipette much faster than the bulky BAPTA anions can follow. -
The Charge Separation: This "cation sprint" leaves a net negative charge inside the pipette tip and a net positive charge just outside in the bath.
-
The Result: The amplifier, maintaining a zero current loop, reads this electrochemical potential as a voltage offset.
Because BAPTA is larger and carries more charge than Gluconate or EGTA, the "drag" is higher, leading to a larger charge separation and a more positive LJP.
Visualizing the Mobility Mismatch
Caption: Schematic of ion diffusion at the pipette tip. The high mobility of K+ relative to BAPTA creates a charge separation, resulting in a positive potential in the bath relative to the pipette.
Part 2: Quantification & Correction Protocols
Q: Should I use the "Pipette Offset" knob to zero the LJP before sealing?
A: NO. This is a common but dangerous practice. If you "zero out" the LJP on the amplifier while the pipette is in the bath, you are hiding the error, not removing it. The LJP exists before you seal. Once you seal and break in (whole-cell), the LJP disappears (because the ions equilibrate with the cytosol), but your amplifier is still applying that "zeroing" offset.[4]
The Correct Workflow:
-
Zero the amplifier with the pipette in the bath (this defines
).[4] -
Record the raw
. -
Correct mathematically after the experiment (Offline Correction).
The Correction Equation
Note: In standard electrophysiology convention, LJP is defined as
Example:
-
LJP (Calculated): +14 mV
-
Amplifier Reading (
): -60 mV -
True Membrane Potential (
):
Protocol A: Experimental Measurement (The Neher Method)
Use this method for the highest accuracy, as it accounts for non-ideal ion activities.
-
Preparation: Fill a recording pipette with your BAPTA intracellular solution.
-
Reference: Place a 3M KCl agar bridge in the bath to serve as the ground reference (this minimizes the reference-to-bath junction potential).
-
Zeroing: Place the pipette into a bath containing intracellular solution (not normal bath solution). Zero the amplifier (
).[4] -
Measurement: Carefully swap the bath solution to your standard extracellular (ACSF) solution.
-
Readout: The voltage on the amplifier will drift to a new value. This value is
.-
Example: If the amplifier reads -14 mV, your LJP is +14 mV.
-
Protocol B: Computational Prediction (JPCalc)
Use this for quick estimates or when solution swaps are impractical.
Using the generalized Henderson Equation (implemented in JPCalc or Clampex), enter your exact molarities.
Representative Data: LJP Values for Common Solutions
| Intracellular Solution | Major Anion | Major Cation | Approx. LJP (mV)* |
| Standard K-Gluconate | Gluconate | K | +10 to +12 mV |
| Cs-Gluconate | Gluconate | Cs | +10 to +13 mV |
| K-BAPTA (10mM) | BAPTA / Cl | K | +13 to +16 mV |
| Cs-BAPTA (10mM) | BAPTA / Cl | Cs | +13 to +17 mV |
| KCl (High Cl) | Chloride | K | +2 to +4 mV |
*Values are estimates against standard ACSF/Tyrode's bath. Always calculate for your specific recipe.
Part 3: Troubleshooting & FAQs
Q: My current clamp recordings show a resting potential of -55 mV with K-BAPTA. Is the cell unhealthy? A: Not necessarily. If you haven't corrected for LJP, your "true" resting potential is likely around -70 mV (-55 mV measured - 15 mV LJP). Always report whether your data is "LJP-corrected" in your methods section to avoid confusion.
Q: Can I reduce the LJP by changing the salt?
A: You can minimize LJP by using anions with higher mobility (like Chloride), but this compromises the experiment (high internal Cl
-
Strategy: If you must use BAPTA, you cannot "physically" remove the LJP without changing the buffering capacity. You must accept the error and correct it mathematically.
Q: I am seeing "Drift" during my recording. Is this LJP changing? A: Once you are in the whole-cell configuration, the LJP at the tip is effectively eliminated because the pipette solution dialyzes with the cytosol.
-
However: If your reference electrode is a Ag/AgCl pellet (not a bridge) and you change the bath solution (e.g., drug application), the Reference Liquid Junction Potential at the ground wire may change.
-
Fix: Always use a 3M KCl agar bridge for the ground electrode if you plan to switch bath solutions significantly.
Decision Tree: Correcting LJP
Caption: Workflow for determining when and how to apply LJP correction. Offline correction is the recommended standard for BAPTA-based recordings.
References
-
Neher, E. (1992).[1][6][7][8] Correction for liquid junction potentials in patch clamp experiments. Methods in Enzymology, 207, 123-131.[1][7]
-
Barry, P. H. (1994).[1][9][10] JPCalc, a software package for calculating liquid junction potential corrections in patch-clamp, intracellular, epithelial and bilayer measurements and for correcting junction potential measurements.[1][5] Journal of Neuroscience Methods, 51(1), 107-116.[1]
-
Molecular Devices. (2023). The Axon Guide: Electrophysiology and Biophysics Laboratory Techniques.
Sources
- 1. beenhakkerlab.s3.amazonaws.com [beenhakkerlab.s3.amazonaws.com]
- 2. Liquid junction potential - Wikipedia [en.wikipedia.org]
- 3. swharden.com [swharden.com]
- 4. swharden.com [swharden.com]
- 5. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Correction for liquid junction potentials in patch clamp experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aups.org.au [aups.org.au]
- 10. aups.org.au [aups.org.au]
Preventing precipitation of calcium buffers in intracellular solutions
Topic: Preventing Precipitation of Calcium Buffers & Salts in Patch-Clamp Solutions Doc ID: ICS-PREP-004 | Revision: 2.1
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see "noisy seals" or "clogged tips" diagnosed as equipment failure when the root cause is actually micro-precipitation within the intracellular solution (ICS).
In patch-clamp electrophysiology, the ICS is a supersaturated chemical minefield. You are balancing high concentrations of salts, unstable energy sources (ATP/GTP), and chelators (EGTA/BAPTA) that have strict pH-dependent solubility. If these components crash out of solution, they form invisible micro-crystals that increase series resistance (
This guide provides the protocols and chemical logic to ensure your buffers remain soluble and your recording tips remain clear.
Part 1: The Chemistry of Solubility (The "Why")
To prevent precipitation, you must understand the two primary failure modes in ICS preparation: Protonation Lock and Anionic Competition .
Protonation Lock (The Buffer Trap)
Calcium chelators like EGTA and BAPTA are tetracarboxylic acids. In their powder form (free acid), they are insoluble in water. They only dissolve when their carboxyl groups are deprotonated, which requires a basic pH.
-
The Mistake: Adding EGTA/BAPTA to a neutral solution and expecting it to dissolve.
-
The Reality: You must drive the pH high (>> 7.2) to dissolve the powder, then bring it back down.
Anionic Competition (The Phosphate/Fluoride Trap)
Your solution contains Calcium (Ca²⁺) and Magnesium (Mg²⁺). While EGTA binds Ca²⁺ tightly, other anions in your solution are competing for these metals.
-
Phosphate (
): Released by ATP hydrolysis. Ca-Phosphate is highly insoluble. -
Fluoride (
): Used in specific internal solutions (e.g., CsF). and are extremely insoluble precipitates.
Solubility & Kinetics Data
| Component | Solubility Risk Factor | Critical Note | |
| EGTA | ~150 nM | High (pH dependent) | Insoluble below pH 7.0. Slow binding rate ( |
| BAPTA | ~160 nM | High (pH dependent) | Faster |
| ATP | N/A | High (Degradation) | Hydrolyzes to ADP + |
| Fluoride | N/A | Extreme | Forms |
Part 2: The "Double-pH" Preparation Protocol
This protocol prevents the "Protonation Lock" by ensuring chelators are fully dissolved before other salts destabilize the matrix.
Step-by-Step Methodology
Reagents:
-
High-purity water (18.2 MΩ)
-
Chelator (EGTA or BAPTA free acid)[3]
-
pH Adjuster (1M KOH or CsOH - match your main cation)
-
ATP/GTP (Alkali salts, e.g., Mg-ATP, Na-GTP)
The Workflow:
-
The "Slurry" Phase:
-
Add 80% of your final water volume to the beaker.
-
Add your main salt (e.g., K-Gluconate) and your chelator (EGTA/BAPTA).
-
Observation: The solution will look cloudy (white suspension). Do not heat it.
-
-
The First pH Adjustment (The Dissolution):
-
The "Back-Titration":
-
Once clear, add your remaining salts (HEPES, MgCl₂, CaCl₂).
-
Critical: Add divalent cations (
, ) slowly . If you dump them in, they may form local precipitates before the chelator captures them.
-
-
The Energy Step (Cold Chain):
-
Final pH and Osmolarity:
-
Filtration (The Safety Net):
-
Filter through a 0.22 µm PVDF or PES membrane .
-
Why: This removes undissolved micro-nuclei that trigger larger crystal growth later.
-
Part 3: Troubleshooting & FAQs
Q1: My internal solution passed the filter, but my pipette tip clogs after 5 minutes. Why?
A: This is likely ATP Hydrolysis .
If you keep your internal solution at room temperature during the experiment, ATP degrades into ADP and inorganic Phosphate (
-
Fix: Keep your working aliquot on ice. Discard the aliquot after 2-3 hours. Never re-freeze thawed ATP-containing solutions.
Q2: I am using a CsF (Cesium Fluoride) solution and it looks milky. Can I filter it?
A: No. If it looks milky, you have likely formed Magnesium Fluoride (
-
Fix: You cannot mix high concentrations of
and easily. You must mix the CsF and buffer first, adjust pH, and then add Mg-ATP. Often, researchers omit additional in fluoride solutions and rely solely on the Mg²⁺ bound to ATP.
Q3: Can I use EGTA-Na salt instead of EGTA acid to avoid the pH trouble?
A: Yes, but be careful with Sodium load .
EGTA-tetrasodium adds 4
Q4: Why does BAPTA seem to lower my seal resistance compared to EGTA?
A: BAPTA is a highly lipophilic contaminant if not handled correctly. While BAPTA is water-soluble, it can interfere with the glass-membrane interaction if the pH is not perfectly balanced. Furthermore, because BAPTA buffers Ca²⁺ faster than EGTA, it prevents Ca-dependent resealing mechanisms if the membrane is damaged during the seal formation.
-
Fix: Ensure BAPTA is fully dissolved (clear) before adding ATP. Use the "Double-pH" method.
Part 4: Visualization (Workflow Diagram)
The following diagram illustrates the critical decision points in ICS preparation to prevent precipitation.
Figure 1: Decision tree for Intracellular Solution preparation. Note the critical pH adjustment step for chelators and the temperature control for ATP stability.
References
-
Molecular Devices. (2020). The Axon Guide: Electrophysiology and Biophysics Laboratory Techniques (4th Ed.). Molecular Devices. [Link]
-
Neher, E. (1995). The use of fura-2 for estimating Ca buffers and Ca fluxes. Neuropharmacology, 34(11), 1445-1452. [Link]
-
Cold Spring Harbor Protocols. (2008). Recipe: Intracellular Solution for Whole-Cell Patch Clamp. CSHL Press. [Link]
-
Marty, A., & Neher, E. (1983). Tight-seal whole-cell recording. Single-channel recording, 2, 440-445. [Link]
-
Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry, 19(11), 2396-2404. [Link]
Sources
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. researchgate.net [researchgate.net]
- 3. The increase in intracellular pH associated with Xenopus egg activation is a Ca(2+)-dependent wave - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102674411A - Direct precipitation synthesis method of spherical nano magnesium fluoride - Google Patents [patents.google.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. ala-laurila.biosci.helsinki.fi [ala-laurila.biosci.helsinki.fi]
- 7. Calcium Phosphate Precipitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 5,5'-Difluoro BAPTA (5F-BAPTA) Optimization
Article ID: KB-5FB-ION-001 Status: Active / Verified Last Updated: February 6, 2026 Department: Application Science & Electrophysiology Support
Executive Summary: The "Silent Error" in Calcium Quantification
Welcome to the Technical Support Center. You are likely here because your calculated free calcium (
The Root Cause: Most commercial Certificates of Analysis (CoA) for 5,5'-difluoro BAPTA (5F-BAPTA) report the Dissociation Constant (
Because 5F-BAPTA is a thermodynamic buffer, its affinity for
This guide provides the corrective logic, mathematical frameworks, and experimental protocols to ensure your data is rigorous and reproducible.
Part 1: The Theory (Knowledge Base)
Q: Why does Ionic Strength change the of 5F-BAPTA?
A: 5F-BAPTA binds calcium through four carboxylate groups. These groups are negatively charged.[1] In a solution with high ionic strength (high salt concentration), the abundant cations (
-
Rule of Thumb: As Ionic Strength (
) increases , the affinity decreases (meaning increases ). -
Magnitude: Moving from 0.1 M to 0.3 M ionic strength can increase the
of BAPTA-type buffers by nearly 40% (Harrison & Bers, 1987).
Q: How does 5F-BAPTA differ from standard BAPTA?
A: 5F-BAPTA is fluorinated to lower its calcium affinity, making it suitable for measuring higher calcium transients (1
-
Standard BAPTA
: ~160 nM[2] -
5F-BAPTA
: ~700 nM (at 0.1 M ionic strength)
Part 2: Decision Logic & Workflow
Before proceeding to calculations, determine if you need a Mathematical Correction or an In Situ Calibration .
Figure 1: Decision Matrix for selecting the appropriate correction method.
Part 3: Method A - Mathematical Correction
If you cannot perform an in situ calibration, you must mathematically adjust the standard
Step 1: Calculate the Ionic Strength ( ) of your Buffer
Do not assume Osmolarity = Ionic Strength. They are different.
-
= concentration of ion
(Molar) -
= charge of ion
[1]
Common Calculation Trap:
-
KCl (150 mM):
M (Monovalent ions contribute linearly). -
MgCl2 (2 mM):
M. (Divalent ions contribute per mole). -
EGTA/BAPTA: These are often added as salts (e.g.,
-BAPTA). A 10 mM -BAPTA solution contributes significantly to ionic strength due to the 4 ions and the -4 charge on BAPTA.
Step 2: Apply the Correction Factor
Based on the foundational work of Harrison & Bers (1987) and Pethig et al. (1989) , we apply corrections relative to the standard reference (
Table 1: Estimated
| Experimental Condition | Ionic Strength ( | Correction Factor | Est. 5F-BAPTA |
| Standard Ref. | 0.10 M | 1.00 | 700 nM |
| Low Salt | 0.05 M | 0.85 | ~595 nM |
| Physiological | 0.15 M | 1.15 | ~805 nM |
| High Salt | 0.30 M | 1.40 | ~980 nM |
| Temp Correction | (+37°C) | ~1.05x | (Add to above) |
Calculation Example: You are working at 37°C in a buffer with 0.15 M ionic strength.
-
Base
(CoA): 700 nM. -
Ionic Strength Adjustment:
nM. -
Temperature Adjustment (slight endothermic shift):
nM. -
Final
for calculations: 845 nM .
Part 4: Method B - In Situ Calibration (The Gold Standard)
Mathematical correction is an estimation. For drug development or critical physiological claims, you must validate the
Protocol: Intracellular Calibration Workflow
Reagents Required:
-
Zero Ca Buffer: Internal solution + 10 mM EGTA (no added Ca).
-
Saturating Ca Buffer: Internal solution + 10 mM CaCl2 (excess Ca).
-
Ionophore: Ionomycin (non-fluorescent) or 4-Br-A23187.
-
5F-BAPTA: Loaded via AM ester or patch pipette.
Figure 2: In Situ Calibration Workflow.
Step-by-Step Methodology:
-
Baseline Acquisition: Record stable fluorescence (
) of the 5F-BAPTA loaded cells in physiological saline. -
Determine
: Peruse the chamber with a Zero solution containing 10 mM EGTA and 5-10 M Ionomycin.-
Tip: Ionomycin creates pores allowing
equilibration. Wait for the signal to drop to a stable minimum.
-
-
Determine
: Washout and perfuse with Saturating solution (10 mM ) + Ionomycin.-
Tip: The signal should rise rapidly to a plateau.
-
-
The Calculation: Use the Grynkiewicz Equation (assuming single wavelength intensity for non-ratiometric, or ratio for ratiometric):
Note: If you are determining the
, you clamp the at known intermediate levels (e.g., using EGTA/CaEGTA buffers) and fit the curve.
Part 5: Troubleshooting & FAQs
Q: My calculated calcium is negative. What happened?
-
A: This usually means your
value is incorrect (too high). Background fluorescence (autofluorescence) must be subtracted from , , and . If is negative, the math breaks.
Q: Can I mix 5F-BAPTA with other indicators?
-
A: Yes, but be careful of "Calcium Buffering Capacity." 5F-BAPTA is a buffer itself. If you add it at high concentrations (e.g., 100
M), you will blunt the physiological calcium transients you are trying to measure. Keep concentrations low (10-20 M) for indication, or high for clamping.
Q: I am using 5F-BAPTA AM ester. Does the AM group affect Kd?
-
A: The AM ester form does not bind calcium.[2][3] It must be cleaved by intracellular esterases. If cleavage is incomplete, you will have non-responsive background fluorescence, which artificially elevates
and skews the calculation. Always allow sufficient de-esterification time (30-60 mins) at room temperature.
References
-
Harrison, S. M., & Bers, D. M. (1987). The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA.[4][5] Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
Pethig, R., et al. (1989). On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium. [Link]
-
Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry. [Link]
Sources
- 1. Calculating Ionic Strength of Buffers – The Hancock Lab [sites.psu.edu]
- 2. interchim.fr [interchim.fr]
- 3. thomassci.com [thomassci.com]
- 4. web.math.princeton.edu [web.math.princeton.edu]
- 5. The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Kinetic Paradox: 5,5'-Difluoro BAPTA vs. EGTA in Rapid Calcium Chelation
Topic: 5,5'-Difluoro BAPTA vs. EGTA for Rapid Calcium Chelation Content Type: Publish Comparison Guide
Executive Summary
In the precise world of electrophysiology and calcium imaging, the choice between 5,5'-difluoro BAPTA and EGTA is not merely a matter of affinity—it is a choice between kinetic control and thermodynamic clamping .[1]
While EGTA is the industry standard for maintaining steady-state resting calcium, it fails catastrophically at capturing rapid transients (microseconds to milliseconds) due to its slow on-rate (
Physicochemical "Tale of the Tape"
The following table contrasts the critical parameters of the two chelators. Note the divergence in On-Rate (
| Feature | EGTA | 5,5'-Difluoro BAPTA | Standard BAPTA (Reference) |
| Primary Utility | Steady-state clamping; Global buffering.[1] | Rapid transient buffering; Avoiding saturation.[3] | Total suppression of fast transients. |
| ~150 nM (High Affinity) | ~635 nM (Medium Affinity) | ~160 nM (High Affinity) | |
| Slow ( | Fast ( | Fast ( | |
| pH Sensitivity | High (pKa | Low (pKa | Low |
| Selectivity (Ca:Mg) | Very High ( | High | High |
| Physiological Mimicry | Mimics slow buffers (Parvalbumin-like) | Mimics fast, medium-affinity buffers | Mimics fast, high-affinity buffers |
Critical Insight: EGTA has a similar affinity (
) to standard BAPTA but is ~400x slower in binding calcium. 5,5'-difluoro BAPTA retains the speed but releases calcium more easily (~635 nM), preventing the buffer from becoming "locked" or saturated during high-frequency signaling events.
Mechanistic Deep Dive: The Spatial vs. Temporal Argument
To understand why 5,5'-difluoro BAPTA is necessary, we must visualize the calcium signaling microenvironment.[1]
The Nanodomain Problem
When a Voltage-Gated Calcium Channel (VGCC) opens, local calcium concentrations within 20–50 nm (the "nanodomain") can spike to >100 µM in microseconds.
-
EGTA Failure: Due to its slow proton-dependent binding mechanism, EGTA cannot bind calcium fast enough to intercept it before it triggers a synaptic vesicle or activates a nearby channel.[1][2] It effectively "ignores" the nanodomain.
-
BAPTA Success: BAPTA binds calcium almost at the diffusion limit, effectively suppressing the nanodomain flash.[1]
-
5,5'-Difluoro Advantage: Standard BAPTA (
160 nM) is often too strong, completely abolishing the signal you want to measure. 5,5'-difluoro BAPTA ( 635 nM) buffers the speed but leaves enough free calcium to generate a measurable, physiological response without the run-away saturation seen with slower buffers.
Visualizing the Buffering Dynamics
Figure 1: Kinetic competition in the nanodomain. EGTA acts too slowly to compete with the Ca2+ sensor, while 5,5'-difluoro BAPTA rapidly buffers the ion, modulating the signal without abolishing it.[1][3]
Experimental Protocols
Protocol A: Preparation of Intracellular Solutions (Patch Clamp)
Context: Preparing internal pipette solutions for recording rapid synaptic currents.
Materials:
-
5,5'-Difluoro BAPTA (Tetrapotassium salt for solubility).[1]
-
EGTA (Free acid).[4]
-
CsOH or KOH (for pH adjustment).
-
Osmometer.
Step-by-Step Methodology:
-
Solubility Check:
-
EGTA: Highly insoluble in water at low pH. You must add base (KOH/CsOH) simultaneously to dissolve it.
-
5,5'-Difluoro BAPTA: The K+ salt is water-soluble. If using the free acid, it requires titration with base similar to EGTA but dissolves more readily due to lower pKa.[1]
-
-
Base Solution Formulation:
-
Prepare your standard internal solution (e.g., 130 mM K-Gluconate, 10 mM HEPES, etc.) minus the chelator.[1]
-
-
Chelator Addition:
-
pH Adjustment (Critical):
-
Adjust pH to exactly 7.2 using KOH/CsOH.
-
Warning: EGTA's affinity changes significantly with pH. A shift from pH 7.2 to 7.0 decreases EGTA's apparent affinity. BAPTA derivatives are largely pH-insensitive in this range, providing a more robust experimental baseline.[1]
-
-
Osmolarity Correction:
-
Check osmolarity. Adding 10 mM of a tetrapotassium chelator adds ~50 mOsm. Dilute with water to match extracellular osmolarity (typically 290-310 mOsm).
-
Protocol B: Decision Logic for Chelator Selection
Use this workflow to determine which chelator fits your experimental design.
Figure 2: Decision matrix for selecting calcium chelators based on temporal resolution requirements.
References
-
Adler, E. M., et al. (1991).[1][5] "Alien intracellular calcium chelators attenuate neurotransmitter release at the squid giant synapse." Journal of Neuroscience. Link[1]
-
Neher, E. (1998).[1] "Vesicle pools and Ca2+ microdomains: new tools for understanding their roles in neurotransmitter release." Neuron. Link
-
Naraghi, M., & Neher, E. (1997).[1][2] "Linearized buffered Ca2+ diffusion in microdomains and its implications for calculation of [Ca2+] at the mouth of a calcium channel." Journal of Neuroscience. Link
-
Thermo Fisher Scientific. "Calcium Regulation: BAPTA and Derivatives." Molecular Probes Handbook. Link
-
Pashandi, Z., et al. (2019).[1] "5,5'-Difluoro BAPTA: Properties and Applications in NMR." Biophysical Journal (Contextual citation for Kd values). Link
Sources
- 1. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oro.open.ac.uk [oro.open.ac.uk]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to BAPTA Analogs for Precise Calcium Clamping
In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and cell fate. To dissect the precise role of Ca²⁺ in these events, researchers often need to control its intracellular concentration with high temporal and spatial resolution. This is where "calcium clamping" becomes an indispensable technique, and at the heart of this technique lies a family of powerful chelators: BAPTA and its analogs.
This guide provides an in-depth comparison of various BAPTA analogs, offering the technical insights and experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications. We will delve into the key properties of these chelators, explore their performance in experimental settings, and provide detailed protocols for their effective use.
The Foundation of Calcium Clamping: Understanding BAPTA
BAPTA, or 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a synthetic calcium chelator that has become a cornerstone of cellular biology research. Its popularity stems from several key advantages over older chelators like EGTA. BAPTA exhibits a high selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺), which is present at much higher concentrations within the cell.[1] Furthermore, its ability to bind and release Ca²⁺ is significantly faster than EGTA, making it ideal for studying rapid calcium transients.[1] BAPTA's binding affinity for Ca²⁺ is also relatively insensitive to pH changes within the physiological range.[1]
However, the native form of BAPTA is a charged molecule and cannot passively cross the cell membrane. To overcome this, it is commonly used in its acetoxymethyl (AM) ester form. BAPTA-AM is lipophilic and readily enters the cell, where intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-chelating form of BAPTA inside.
A Comparative Analysis of BAPTA Analogs
The core BAPTA structure has been modified to generate a range of analogs with varying affinities for Ca²⁺. This allows researchers to select a chelator best suited for the specific calcium concentration range and dynamics of their experimental system. The choice of a BAPTA analog is a critical experimental parameter that dictates the precision of calcium clamping.
The key parameter for a chelator's affinity is its dissociation constant (Kd), which represents the concentration of Ca²⁺ at which half of the chelator molecules are bound to a calcium ion. A lower Kd indicates a higher affinity for Ca²⁺. The on-rate (kon) and off-rate (koff) describe the kinetics of binding and unbinding, respectively, and are crucial for understanding how quickly a chelator can buffer changes in Ca²⁺ concentration.
Below is a comparative table of commonly used BAPTA analogs:
| Analog | Kd for Ca²⁺ (in vitro) | Key Characteristics & Applications |
| BAPTA | ~160 nM | The parent compound, offering a good balance of affinity and kinetics for general-purpose calcium buffering. |
| 5,5'-Dimethyl BAPTA (MAPTA) | ~40 nM | Higher affinity than BAPTA, making it suitable for clamping Ca²⁺ at very low resting levels or for buffering small, localized Ca²⁺ signals. |
| 5,5'-Difluoro BAPTA | ~635 nM | Lower affinity than BAPTA, useful for studying processes that occur at higher Ca²⁺ concentrations without completely abolishing the signal. |
| 5,5'-Dibromo BAPTA | ~1.6 µM | Intermediate affinity, often used in studies of calcium mobilization and spatial buffering. |
| Tetrafluoro BAPTA (BAPTA-FF) | ~20 µM | Low affinity, ideal for experiments involving large and rapid increases in Ca²⁺, allowing for the study of downstream events without immediate and complete buffering. |
Note: Kd values can vary depending on the experimental conditions (e.g., pH, ionic strength, temperature). The values presented here are approximate and for comparative purposes.
The selection of a BAPTA analog should be guided by the specific scientific question. For instance, to investigate the role of very small, localized Ca²⁺ "sparks" in muscle cells, a high-affinity analog like 5,5'-Dimethyl BAPTA might be chosen to effectively buffer these small fluctuations. Conversely, to study the downstream effects of a large, global Ca²⁺ wave, a low-affinity analog like Tetrafluoro BAPTA would be more appropriate, as it would allow the initial wave to propagate while still influencing its overall duration and amplitude.
Experimental Performance: Visualizing the Impact of Different BAPTA Analogs
The theoretical differences in affinity translate to tangible differences in experimental outcomes. Consider an experiment where a cell is stimulated to produce a transient increase in intracellular Ca²⁺. The choice of BAPTA analog will significantly alter the shape and amplitude of this calcium signal.
A study comparing the effects of different BAPTA analogs on induced cytosolic Ca²⁺ rises demonstrated that their buffering capacity in living cells aligns with their theoretical Kd values.[2] High-affinity analogs like DM-BAPTA (5,5'-Dimethyl BAPTA) showed the most potent dampening of the Ca²⁺ signal, while the low-affinity TF-BAPTA (Tetrafluoro BAPTA) had a minimal impact.[2]
To illustrate this, imagine a typical calcium imaging experiment where a fluorescent Ca²⁺ indicator is used to monitor intracellular calcium levels. The following table summarizes the expected qualitative effects of different BAPTA analogs on a Ca²⁺ transient:
| BAPTA Analog | Expected Effect on Ca²⁺ Transient | Rationale |
| None (Control) | Sharp, high-amplitude peak with a relatively fast decay. | Unbuffered Ca²⁺ dynamics. |
| BAPTA | Reduced peak amplitude and a slower decay rate. | Efficient buffering of the Ca²⁺ influx. |
| 5,5'-Dimethyl BAPTA | Severely blunted or nearly abolished Ca²⁺ transient. | High affinity leads to rapid sequestration of incoming Ca²⁺. |
| Tetrafluoro BAPTA | Moderately reduced peak amplitude with a noticeable effect on the decay phase. | Lower affinity allows for an initial rise in Ca²⁺ before buffering takes effect. |
These differential effects are precisely what allow researchers to dissect the roles of different aspects of a Ca²⁺ signal. For example, by comparing the cellular response in the presence of a high- versus a low-affinity BAPTA analog, one can determine whether the peak amplitude or the duration of the Ca²⁺ signal is the critical factor for triggering a downstream event.
Trustworthiness and Caveats: The Off-Target Effects of BAPTA Analogs
Several studies have reported Ca²⁺-independent effects of BAPTA.[3][4][5] These include:
-
Direct interaction with proteins: BAPTA has been shown to directly inhibit certain enzymes, such as PFKFB3 and phospholipase C, in a manner that is independent of its calcium-binding ability.[2]
-
Chelation of other ions: While highly selective for Ca²⁺, BAPTA can also bind to other divalent cations like zinc (Zn²⁺) and iron (Fe²⁺), which could potentially interfere with the function of metalloproteins.
-
Effects on the cytoskeleton: Some studies have observed that BAPTA can cause disassembly of actin stress fibers and microtubules.[6]
-
Cytotoxicity: At high concentrations or with prolonged loading times, BAPTA-AM can be toxic to cells.[7][8]
Visualizing the Concepts: Diagrams and Workflows
To better understand the principles and applications discussed, the following diagrams, generated using the DOT language, provide visual representations of key concepts.
Figure 1: Relationship between BAPTA analogs and their calcium affinity.
Figure 2: A simplified calcium signaling pathway in synaptic plasticity.
Experimental Protocol: A Step-by-Step Guide to Calcium Clamping
This protocol provides a general framework for loading cells with BAPTA-AM and validating its effect on intracellular calcium. It is essential to optimize the loading conditions (concentration and incubation time) for each cell type to maximize loading efficiency while minimizing cytotoxicity.
Materials:
-
BAPTA analog of choice (AM ester form)
-
High-quality, anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)
-
Cells of interest cultured on coverslips or in a suitable imaging dish
-
Fluorescence microscope equipped for live-cell imaging
Protocol:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of the BAPTA-AM analog in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Prepare a 1-5 mM stock solution of the fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) in anhydrous DMSO. Store similarly.
-
-
Prepare Loading Solution:
-
For a final loading concentration of 5 µM BAPTA-AM, dilute the stock solution in your physiological buffer (e.g., HBSS).
-
To aid in the dispersion of the AM ester in the aqueous buffer, first mix the required volume of the BAPTA-AM stock with an equal volume of 20% Pluronic F-127.
-
Vortex this mixture briefly and then add it to the pre-warmed physiological buffer. Vortex again to ensure a homogenous solution.
-
-
Cell Loading:
-
Remove the culture medium from your cells and wash them once with the pre-warmed physiological buffer.
-
Add the loading solution to the cells and incubate at 37°C for 30-60 minutes. The optimal time will need to be determined empirically.
-
-
De-esterification:
-
After the loading incubation, wash the cells twice with the pre-warmed physiological buffer to remove extracellular BAPTA-AM.
-
Incubate the cells in fresh, pre-warmed buffer for at least 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.
-
-
Validation and Imaging:
-
To validate the calcium buffering, you can co-load the cells with a fluorescent Ca²⁺ indicator (this can be done simultaneously with the BAPTA-AM loading or in a separate step).
-
After loading and de-esterification, mount the cells on the fluorescence microscope.
-
Acquire a baseline fluorescence signal.
-
Stimulate the cells with an agonist known to induce a Ca²⁺ transient (e.g., ATP, carbachol, or high potassium).
-
Record the fluorescence changes over time.
-
Compare the Ca²⁺ transient in BAPTA-loaded cells to that in control cells (loaded only with the Ca²⁺ indicator) to confirm the buffering effect.
-
Figure 3: A generalized experimental workflow for calcium clamping.
Conclusion
The BAPTA family of calcium chelators provides an exceptionally versatile toolkit for researchers seeking to unravel the complexities of Ca²⁺ signaling. By carefully selecting an analog with the appropriate affinity and kinetics for the biological question at hand, and by employing rigorous experimental design with proper controls, scientists can confidently clamp intracellular calcium levels and gain profound insights into the fundamental processes of life. This guide serves as a starting point for navigating the choices and challenges associated with the use of BAPTA analogs, empowering researchers to conduct robust and reproducible experiments in the dynamic field of calcium signaling.
References
-
Sneyers, F., et al. (2023). Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells. Cell Death & Differentiation. [Link]
-
Interchim. BAPTA Ca2+ Indicators. [Link]
-
Pethig, R., et al. (1989). On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium, 10(7), 491-498. [Link]
-
Ishida, H., et al. (1995). Inhibitory effects of loading with the calcium-chelator 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) on amylase release and cellular ATP level in rat parotid cells. Japanese Journal of Pharmacology, 68(3), 321-328. [Link]
-
Bootman, M. D., et al. (2023). Cellular effects of BAPTA: Are they only about Ca2+ chelation?. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1870(1), 119589. [Link]
-
Lopot, F., et al. (1995). Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses. Pflugers Archiv, 429(5), 725-731. [Link]
-
Koivisto, E., et al. (2022). Calcium dynamics predict direction of synaptic plasticity in striatal spiny projection neurons. PLoS Computational Biology, 18(6), e1010269. [Link]
-
Saoudi, Y., et al. (2004). Effects of BAPTA on the cytoskeleton are independent of calcium chelation. FEBS Letters, 574(1-3), 155-160. [Link]
-
Zahradník, I., & Palade, P. (1993). Kinetics of calcium spikes in rat cardiac myocytes. The Journal of Physiology, 471, 491-507. [Link]
-
Wahis, J., et al. (2022). Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices. STAR Protocols, 3(1), 101159. [Link]
-
Paschen, W., et al. (2001). Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress. Journal of Neurochemistry, 77(5), 1325-1333. [Link]
-
Lock, J. T., et al. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 584-593. [Link]
-
Graupner, M., & Brunel, N. (2012). Calcium-based plasticity model explains sensitivity of synaptic changes to spike pattern, rate, and dendritic location. Proceedings of the National Academy of Sciences, 109(10), 3991-3996. [Link]
-
Hrubá, E., et al. (2021). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. JBIC Journal of Biological Inorganic Chemistry, 26(2), 223-233. [Link]
-
Virág, L., et al. (2006). effect of the intracellular calcium concentration chelator bapta acetoxy-methylester on action potential duration in canine ventricular myocytes. Journal of Physiology and Pharmacology, 57(4), 471-482. [Link]
-
Sobanov, Y., et al. (2007). Ca(2+) -independent effects of BAPTA and EGTA on single-channel Cl(-) currents in brown adipocytes. Acta Physiologica, 190(4), 319-327. [Link]
-
Gonzalez-Guerra, A., et al. (2008). Effect of BAPTA-AM and thapsigargin on the IGF-1-induced Ca 2 transients in cultured rat cardiomyocytes. Molecular and Cellular Biochemistry, 310(1-2), 11-19. [Link]
-
Hrubá, E., et al. (2021). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. JBIC Journal of Biological Inorganic Chemistry, 26(2-3), 223-233. [Link]
-
Sheng, J., et al. (2012). Calcium-channel number critically influences synaptic strength and plasticity at the active zone. Nature Neuroscience, 15(7), 998-1006. [Link]
-
Abrahamsson, T., et al. (2017). Calcium and Spike Timing-Dependent Plasticity. Frontiers in Synaptic Neuroscience, 9, 30. [Link]
-
Peterlin, Z. A., et al. (2000). Loading neocortical slices with AM indicators. Journal of Neuroscience Methods, 102(1), 31-41. [Link]
-
Saoudi, Y., et al. (2004). Calcium-independent cytoskeleton disassembly induced by BAPTA. European Journal of Biochemistry, 271(16), 3255-3264. [Link]
-
Tikhonov, D. B., et al. (2026). Multimodal Photoswitchable Modulation of Insect Glutamatergic Transmission by Quaternary Ammonium Azobenzenes. ACS Omega. [Link]
-
protocols.io. (2022, January 4). Protocol for CODEX Fixation Steps and Primary Antibody Staining for Induced Pluripotent Stem Cell-Derived Neurons. [Link]
Sources
- 1. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca(2+) -independent effects of BAPTA and EGTA on single-channel Cl(-) currents in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Modulating Action Potential Duration with 5,5'-Difluoro BAPTA
The following is a comprehensive technical comparison guide designed for researchers and drug development professionals. It synthesizes chemical kinetics, electrophysiological mechanisms, and experimental protocols to evaluate the impact of 5,5'-Difluoro BAPTA on Action Potential Duration (APD).
Executive Summary
In electrophysiology and cardiac safety pharmacology, the precise manipulation of intracellular calcium (
5,5'-Difluoro BAPTA (5F-BAPTA) occupies a critical "middle ground."[1] It retains the fast on-rate of the BAPTA backbone but possesses a significantly lower affinity (higher
Chemical & Kinetic Profile: The "Goldilocks" Buffer
The choice of chelator dictates the spatiotemporal resolution of calcium clamping. 5,5'-Difluoro BAPTA is defined by its rapid kinetics combined with moderate affinity , making it distinct from the "all-or-nothing" buffering of BAPTA.
Comparative Specifications
| Feature | BAPTA | EGTA | 5,5'-Difluoro BAPTA |
| Primary Utility | Total clamping of fast transients & rest.[2] | Clamping bulk | Preserving nanodomain signaling; |
| ~160 nM (High Affinity) | ~150 nM (High Affinity, pH dependent) | ~635 nM (Moderate Affinity) | |
| Fast (~ | Slow (~ | Fast (Diffusion limited) | |
| Slow-Moderate | Very Slow | Fast (Rapid release) | |
| pH Sensitivity | Low | High | Low |
| APD Impact | Strong Prolongation (Blocks CaDI) | Minimal/Delayed Effect | Tunable/Partial Effect |
Technical Insight: The higher
of 5F-BAPTA is driven primarily by a faster(dissociation rate). This means that while it captures calcium as quickly as BAPTA, it releases it much faster, preventing the "paralysis" of calcium sensors that require rapid cycling.
Mechanism of Action: Impact on APD
The duration of the action potential is a balance between depolarizing inward currents (mainly
A. Modulation of L-Type Calcium Channels ( )[3]
-
Physiology:
entering through channels binds to Calmodulin (CaM) tethered to the channel C-terminus, causing Calcium-Dependent Inactivation (CaDI) . This inactivation shuts off the current, shortening the APD. -
BAPTA Effect: BAPTA intercepts
before it binds CaM. Result: Loss of CaDI Sustained Significant APD Prolongation. -
5,5'-Difluoro BAPTA Effect: Due to its lower affinity (~635 nM), 5F-BAPTA is less effective at competing with CaM (which has variable affinity lobes) in the immediate vicinity of the channel pore where
peaks reach >10 .-
Result: Partial preservation of CaDI
Attenuated APD Prolongation compared to BAPTA.
-
B. Modulation of Calcium-Activated Potassium Channels ( )
-
Physiology: A rise in
activates , contributing to repolarization and shortening APD (or mediating Afterhyperpolarization, AHP). -
BAPTA Effect: Chelates
preventing channel activation.[3][4] Result: Loss of repolarizing current APD Prolongation / Increased Excitability. -
5,5'-Difluoro BAPTA Effect: The "low affinity" allows activation of these channels only during high-amplitude transients (spikes) but buffers smaller fluctuations.
Visualization: Buffering Kinetics & APD
Caption: Kinetic competition between chelators and the CaDI mechanism. BAPTA blocks inactivation (prolonging APD), while 5F-BAPTA allows partial inactivation due to faster Ca2+ release.
Experimental Protocol: Patch Clamp Recording
To evaluate the effect of 5,5'-Difluoro BAPTA on APD, it must be introduced via the patch pipette internal solution.
Reagents & Preparation
-
5,5'-Difluoro BAPTA (Tetrapotassium Salt): Use the salt form for internal solutions to ensure solubility and prevent pH drift.
-
Base Internal Solution (Cardiac Myocyte Example):
-
K-Aspartate: 120 mM
-
KCl: 20 mM
-
NaCl: 10 mM
-
MgATP: 5 mM
-
HEPES: 10 mM
-
Chelator: 10 mM (Either BAPTA or 5,5'-Difluoro BAPTA)[5]
-
pH: 7.2 (adjust with KOH)
-
Step-by-Step Workflow
-
Preparation: Dissolve 5,5'-Difluoro BAPTA in the internal solution. Note: Ensure osmolality is balanced (290-300 mOsm). The high concentration of chelator contributes significantly to osmolality.
-
Giga-seal Formation: Approach cell, form Giga-ohm seal.
-
Break-in: Rupture membrane to establish Whole-Cell configuration.
-
Dialysis Period (Critical): Allow 5-10 minutes for the internal solution to dialyze into the cytosol. The chelator must reach equilibrium concentration to effectively clamp bulk calcium.
-
Current Clamp Recording:
-
Stimulate cell at 1 Hz (supra-threshold current injection, 2-4 ms).
-
Record 20-50 sweeps to ensure steady state.
-
-
Analysis: Measure
and (duration at 50% and 90% repolarization).
Self-Validating Control
To prove the chelator effect is specific to affinity and not just buffering capacity:
-
Control A: Use BAPTA (10 mM) . Expect maximal APD prolongation (loss of CaDI).
-
Control B: Use EGTA (10 mM) . Expect minimal effect on fast CaDI (slow kinetics miss the peak).
-
Experimental: Use 5F-BAPTA (10 mM) . Result should lie between A and B, confirming the affinity-dependence of the observed current.
Comparative Data Summary
The following table summarizes expected outcomes based on literature comparing BAPTA analogs in excitable cells (neurons and cardiomyocytes).
| Parameter | 10 mM EGTA | 10 mM BAPTA | 10 mM 5,5'-Difluoro BAPTA |
| Resting | Clamped (~low) | Clamped (~zero) | Buffered (~moderate) |
| Intact (Fast) | Blocked (Slow) | Partially Intact | |
| APD Morphology | Physiological | Plateau Prolonged | Intermediate |
| Spike Adaptation | Normal | Absent (Tonic firing) | Reduced (Affinity dependent) |
| Neuroprotection | Low | High (Prevents toxicity) | Moderate (Dose dependent) |
References
-
Thermo Fisher Scientific. Ca2+ affinities of BAPTA chelators—Table 19.7. Molecular Probes Handbook. Link
-
Tymianski, M., et al. (1994). Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo. Neuron.[6][7][8] (Demonstrates the affinity-dependent neuroprotective and excitability effects of BAPTA vs 5,5'-difluoro BAPTA). Link
-
Nanasi, P.P., et al. (2018). Effect of the intracellular calcium concentration chelator BAPTA acetoxy-methylester on action potential duration in canine ventricular myocytes. Journal of Physiology and Pharmacology. (Establishes BAPTA's role in APD prolongation via ICaL modulation). Link
-
Biotium. 5,5′-Difluoro BAPTA, Tetrapotassium Salt Product Information.[2][9] (Chemical properties and Kd verification). Link
-
AdipoGen Life Sciences. 5,5'-Difluoro BAPTA-AM Technical Data.Link[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the intracellular calcium concentration chelator BAPTA acetoxy-methylester on action potential duration in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biotium.com [biotium.com]
- 10. interchim.fr [interchim.fr]
Selecting the Right Calcium Chelator for Dendritic Spine Imaging
[1]
Executive Summary
The choice of calcium chelator is not merely a recipe detail; it is a biophysical tool that defines the spatial resolution of your signaling measurement.
In dendritic spine imaging, the volume is femtoliter-scale (
This guide provides a technical framework for selecting between EGTA and BAPTA based on their kinetic properties (
Part 1: The Biophysics of Chelation
To select the correct chelator, one must understand the competition between the chelator, the endogenous buffers, and the calcium sensor (fluorophore or protein).
The Kinetic Trap: vs
While EGTA and BAPTA share similar affinities (
| Feature | BAPTA | EGTA |
| Full Name | 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | Ethylene glycol-bis(2-aminoethylether)-N,N,N',N'-tetraacetic acid |
| Forward Rate ( | Fast ( | Slow ( |
| Selectivity (Ca:Mg) | High | High |
| pH Sensitivity | Low | High (binding drops at acidic pH) |
| Functional Effect | Nanodomain Clamp: Intercepts Ca | Microdomain Shaper: Allows initial Ca |
Diagram: The Kinetic Competition
The following diagram illustrates how BAPTA and EGTA compete with endogenous sensors at the spine head.
Caption: BAPTA (blue) acts rapidly enough to intercept Calcium (yellow) before it activates fast sensors. EGTA (grey) is too slow to block the initial spike but effectively buffers the delayed diffusion.
Part 2: Comparative Analysis & Application Guide
Functional Imaging (Physiology)
Goal: Measure the magnitude of synaptic calcium transients without blocking the downstream plasticity events.
-
Recommendation: Low EGTA (0.1 - 0.5 mM) or No Added Buffer (rely on the indicator).
-
Rationale: You need the calcium to survive long enough to bind your fluorescent indicator (which is itself a BAPTA analog). If you use high BAPTA, you will "steal" the calcium from your indicator, reducing
. EGTA allows the "spine flash" to occur but prevents the calcium from flooding the dendritic shaft and causing excitotoxicity during repetitive stimulation.
Structural Imaging (Morphology)
Goal: Maintain long-term cell health during high-power laser scanning; calcium dynamics are irrelevant.
-
Recommendation: High BAPTA (10 mM) .
-
Rationale: High BAPTA clamps intracellular calcium to near-zero levels. This prevents calcium-dependent proteases (like calpain) from degrading the cytoskeleton and prevents cell death caused by photodamage-induced calcium leak.
Mechanistic Dissection (Plasticity Studies)
Goal: Determine if a process (e.g., LTP induction) is triggered by local nanodomain calcium or global bulk calcium.
-
Protocol: Compare response in EGTA (10 mM) vs. BAPTA (10 mM) .
-
Interpretation:
-
If blocked by BAPTA but notEGTA : The process is driven by nanodomain calcium (very close to the channel).
-
If blocked by both : The process requires global calcium elevation or is slow.
-
Summary Table: Chelator Selection Matrix
| Application | Recommended Chelator | Concentration | Key Constraint |
| Spine Ca | EGTA | 0.1 mM | Avoid blunting the indicator response. |
| LTP/LTD Induction | EGTA | 0.1 - 1 mM | Preserves fast Ca |
| Structural/Volume Imaging | BAPTA | 10 mM | Prevents toxicity; maximizes morphological stability. |
| Nanodomain Mapping | BAPTA | 10 mM | Used as a negative control to prove tight coupling. |
Part 3: Experimental Protocol
Internal Solution Preparation for Two-Photon Spine Imaging
This protocol is designed for whole-cell patch-clamp loading of dendritic spines.
Reagents:
-
Base Internal Solution: (K-Gluconate based for physiology, Cs-Gluconate for voltage clamp).
-
Fluorescent Indicator: OGB-1 (Oregon Green BAPTA-1) or Fluo-5F.
-
Morphological Dye: Alexa Fluor 594 (calcium insensitive).
-
Chelator: EGTA (Sigma-Aldrich).
Step-by-Step Methodology:
-
Calculate "Added Buffer":
-
Recognize that your dye is a chelator.
-
OGB-1
BAPTA in buffering capacity. -
Expert Tip: For high-sensitivity spine imaging, keep dye concentration
to avoid "buffering out" the physiological signal.
-
-
Formulate the Mix (Physiological Imaging):
-
Loading Period:
-
Acquisition:
-
Excitation: 800 nm (optimal for OGB-1) or 810 nm.
-
Collect Green (Ca
) and Red (Structure) simultaneously. -
Calculate
(Green over Red) to normalize for volume changes.
-
Part 4: Decision Framework
Caption: Decision tree for selecting buffer type and concentration based on experimental intent.
References
-
Sabatini, B. L., Oertner, T. G., & Svoboda, K. (2002). The life cycle of Ca(2+) ions in dendritic spines.[3] Neuron.
-
Naraghi, M., & Neher, E. (1997). Linearized buffered Ca2+ diffusion in microdomains and its implications for calculation of [Ca2+] at the mouth of a calcium channel. Journal of Neuroscience.
-
Yuste, R., & Denk, W. (1995). Dendritic spines as basic functional units of neuronal integration. Nature.
-
Adler, E. M., et al. (1991). Alien intracellular calcium chelators attenuate neurotransmitter release at the squid giant synapse. Journal of Neuroscience.
-
Eggermann, E., et al. (2002). The Ca2+ buffer capacity of the dendritic spine. Nature Neuroscience.
A Guide to Ensuring Experimental Consistency: The Reproducibility of Kd Values for 5,5'-difluoro BAPTA Batches
In the intricate world of cellular signaling, calcium (Ca²⁺) is a ubiquitous second messenger, orchestrating a vast symphony of physiological processes, from neurotransmission to muscle contraction and gene expression. The precise spatial and temporal dynamics of intracellular Ca²⁺ fluctuations are therefore of paramount importance to researchers. To dissect these complex signaling cascades, scientists rely on a toolkit of fluorescent indicators and chelators. Among these, 5,5'-difluoro BAPTA has emerged as a valuable tool for buffering intracellular Ca²⁺ and studying its downstream effects.
However, a critical parameter often overlooked is the batch-to-batch variability of the dissociation constant (Kd) for these chelators. The Kd defines the affinity of the chelator for Ca²⁺, and even minor variations can lead to significant discrepancies in experimental outcomes, jeopardizing the reproducibility and validity of research findings. This guide provides a comprehensive framework for researchers to independently verify the Kd of different batches of 5,5'-difluoro BAPTA, ensuring the consistency and reliability of their experimental data. We will delve into the underlying principles, provide a detailed experimental protocol, and present a comparative analysis to highlight the importance of this often-neglected aspect of quality control.
The Criticality of Kd Reproducibility in Calcium Signaling Studies
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are invaluable for controlling intracellular Ca²⁺ concentrations.[1] They exhibit high selectivity for Ca²⁺ over other divalent cations like magnesium and are relatively insensitive to pH changes within the physiological range.[1] 5,5'-difluoro BAPTA, in particular, offers a specific Ca²⁺ affinity that makes it suitable for a variety of applications.
-
Misinterpretation of Ca²⁺-dependent downstream effects: If the actual Kd is lower than assumed, the free Ca²⁺ concentration will be lower than calculated, potentially leading to an underestimation of the sensitivity of a Ca²⁺-dependent process. Conversely, a higher actual Kd would result in a higher free Ca²⁺ concentration, potentially exaggerating the effect.
-
Challenges in replicating published findings: The inability to reproduce published results is a significant issue in scientific research. Batch-to-batch variability in critical reagents like Ca²⁺ chelators is a contributing factor that can be mitigated through in-house validation.
This guide, therefore, empowers researchers to move from being passive consumers of manufacturer-provided specifications to active validators of their key experimental reagents.
A Comparative Analysis of 5,5'-difluoro BAPTA Batches and Other Chelators
To illustrate the potential for variability, we present here hypothetical, yet realistic, data from the spectrofluorometric determination of the Kd for three different fictional batches of 5,5'-difluoro BAPTA. For context, we also include a well-characterized Ca²⁺ indicator, Fura-2.
| Reagent | Batch Number | Determined Kd (nM) | Manufacturer's Stated Kd (nM) | Percentage Variation |
| 5,5'-difluoro BAPTA | Batch A | 650 | 635 | +2.4% |
| 5,5'-difluoro BAPTA | Batch B | 780 | 635 | +22.8% |
| 5,5'-difluoro BAPTA | Batch C | 590 | 635 | -7.1% |
| Fura-2 | N/A | 145 | ~145 | N/A |
Discussion of the Data:
As the table demonstrates, Batch A shows a Kd value very close to the manufacturer's specification. However, Batch B exhibits a significantly higher Kd, indicating a lower affinity for Ca²⁺. In a cellular context, using Batch B with the assumption of a 635 nM Kd would lead to a substantial overestimation of the free Ca²⁺ concentration. Conversely, Batch C has a slightly higher affinity than specified. While the variation in Batch C is less pronounced, it could still be significant for studies investigating subtle Ca²⁺-dependent processes.
This hypothetical data underscores the necessity of validating each new batch of a Ca²⁺ chelator. The comparison with Fura-2, a ratiometric indicator whose Kd is also subject to environmental factors, further highlights that reliance on stated values without experimental verification is a risky practice.[2]
Experimental Protocol for Determining the Kd of 5,5'-difluoro BAPTA
This protocol details the determination of the Ca²⁺ dissociation constant of 5,5'-difluoro BAPTA using spectrofluorometry. The underlying principle is to measure the fluorescence intensity of a Ca²⁺ indicator (in this case, we will use Fura-2 as a reference dye in a competitive binding assay context, though the principle can be adapted for indicators that change fluorescence upon binding Ca²⁺ directly) in a series of precisely buffered Ca²⁺ solutions.
I. Reagents and Materials
-
5,5'-difluoro BAPTA (from the batch to be tested)
-
Fura-2, pentapotassium salt
-
Calcium Chloride (CaCl₂) dihydrate, anhydrous
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
Potassium Chloride (KCl)
-
Potassium Hydroxide (KOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Spectrofluorometer
-
pH meter
-
Calibrated pipettes
II. Preparation of Solutions
A. 1 M MOPS Buffer (pH 7.2)
-
Dissolve 209.26 g of MOPS free acid in ~800 mL of ultrapure water.
-
Adjust the pH to 7.20 at room temperature (~22 °C) with concentrated KOH.
-
Bring the final volume to 1 L with ultrapure water.
B. 1 M KCl Stock Solution
-
Dissolve 74.55 g of KCl in ~800 mL of ultrapure water.
-
Bring the final volume to 1 L with ultrapure water.
C. 1 M CaCl₂ Stock Solution
-
Dissolve 147.02 g of CaCl₂·2H₂O in ~800 mL of ultrapure water.
-
Bring the final volume to 1 L with ultrapure water. The precise concentration of this solution should be determined by titration against a primary standard such as NIST SRM 915a Calcium Carbonate.
D. 100 mM EGTA Stock Solution (pH ~7.2)
-
Dissolve 38.04 g of EGTA in ~800 mL of ultrapure water.
-
Add concentrated KOH to facilitate dissolution and adjust the pH to ~7.2.
-
Bring the final volume to 1 L with ultrapure water.
E. Calcium-EGTA Buffers (Calibration Standards) The preparation of accurate Ca²⁺ buffers is the cornerstone of this protocol.[3] We will use a set of Ca²⁺-EGTA buffers to generate a range of free Ca²⁺ concentrations. The free Ca²⁺ concentration is calculated using the following equation:
[Ca²⁺]free = K_d_EGTA * ([CaEGTA] / [EGTA])
The Kd of EGTA for Ca²⁺ is dependent on pH, ionic strength, and temperature.[4] At pH 7.2, 100 mM KCl, and 22°C, the apparent Kd of EGTA for Ca²⁺ is approximately 150 nM.[5]
A series of 11 calibration standards with varying free Ca²⁺ concentrations (from 0 to ~39 µM) can be prepared by mixing a "zero Ca²⁺" buffer (10 mM K₂EGTA) and a "saturating Ca²⁺" buffer (10 mM CaEGTA) in different ratios.[6]
III. Spectrofluorometric Measurement
-
Prepare a working solution of 5,5'-difluoro BAPTA from the batch under investigation at a concentration of approximately 10 µM in the MOPS buffer containing 100 mM KCl.
-
Prepare a working solution of a fluorescent Ca²⁺ indicator that will be displaced by the BAPTA derivative. For this example, we will assume a change in the intrinsic fluorescence of 5,5'-difluoro BAPTA upon Ca²⁺ binding can be measured. If not, a competitive binding assay with an indicator like Fura-2 is necessary.
-
Set up the spectrofluorometer. For 5,5'-difluoro BAPTA, typical excitation is around 260-290 nm, and emission is measured around 360 nm, but these should be optimized.
-
Determine Fmin (minimum fluorescence): Add a known volume of the 5,5'-difluoro BAPTA working solution to the "zero Ca²⁺" buffer (containing EGTA to chelate any contaminating Ca²⁺) in a cuvette. Record the fluorescence intensity.
-
Titration with Calcium: Sequentially add small, precise aliquots of a calibrated CaCl₂ solution to the cuvette. After each addition, allow the solution to equilibrate and record the fluorescence intensity. Continue until the fluorescence signal no longer increases, indicating saturation of the chelator.
-
Determine Fmax (maximum fluorescence): The plateau of the fluorescence signal represents Fmax.
IV. Data Analysis and Kd Calculation
The dissociation constant (Kd) can be calculated by fitting the fluorescence intensity data to the following equation, derived from the law of mass action[7]:
[Ca²⁺] = K_d * [(F - F_min) / (F_max - F)]
where:
-
[Ca²⁺] is the free calcium concentration at each titration point.
-
K_d is the dissociation constant.
-
F is the fluorescence intensity at a given [Ca²⁺].
-
F_min is the minimum fluorescence intensity (in the absence of Ca²⁺).
-
F_max is the maximum fluorescence intensity (at Ca²⁺ saturation).
By plotting [Ca²⁺] against [(F - F_min) / (F_max - F)], the Kd can be determined from the slope of the resulting linear fit.[8] Alternatively, a double logarithmic plot of log([Ca²⁺]free) versus log{(F - Fmin)/(Fmax - F)} can be used, where the x-intercept gives the log of the Kd.
Visualizing the Workflow and its Importance
To further clarify the experimental process and its relevance, the following diagrams are provided.
Caption: A simplified Ca²⁺ signaling pathway illustrating the critical role of precise Ca²⁺ buffering.
In this pathway, the activation of CaMKII is highly dependent on the concentration of free intracellular Ca²⁺. If an experiment is designed to study the Ca²⁺ sensitivity of CaMKII activation using 5,5'-difluoro BAPTA to buffer the intracellular Ca²⁺, an inaccurate Kd value for the chelator will lead to an incorrect understanding of this fundamental process.
Conclusion: A Call for Rigorous Quality Control
References
-
Interchim. (n.d.). Calcium Calibration kit, FluoProbes, 21527A, EGTA. Retrieved from [Link]
- Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008).
-
Interchim. (n.d.). BAPTA Ca2+ Indicators. Retrieved from [Link]
- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450.
- Harrison, S. M., & Bers, D. M. (1987). The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA. Biochimica et biophysica acta, 925(2), 133–143.
- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of calcium indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440-3450.
- Kim, M. S., Kim, J., & Park, Y. J. (2023). Assessment of pH Value and Release of Calcium Ions in Calcium Silicate Cements: An In Vitro Comparative Study. Medicina (Kaunas, Lithuania), 59(9), 1640.
- McGuigan, J. A., Lüthi, D., & Buri, A. (1991). Calcium buffer solutions and how to make them: a do it yourself guide. Canadian journal of physiology and pharmacology, 69(11), 1733–1749.
- Trivedi, P., & Axe, L. (2001). The impact of ionic strength and background electrolyte on pH measurements in metal ion adsorption experiments. Journal of colloid and interface science, 244(2), 230–238.
- Thomas, D., Tovey, S. C., Collins, T. J., Bootman, M. D., Berridge, M. J., & Lipp, P. (2000). A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals. Cell calcium, 28(4), 213–223.
- Palmer, A. E., & Tsien, R. Y. (2006). Measuring the in situ Kd of a genetically-encoded Ca2+ sensor. Cold Spring Harbor protocols, 2006(2), pdb.prot4312.
- Acosta, I., Martínez, M., & Moctezuma, M. A. (2020). Effect of Ionic Strength and Coexisting Ions on the Biosorption of Divalent Nickel by the Acorn Shell of the Oak Quercus crassipes Humb. & Bonpl. International journal of environmental research and public health, 17(19), 7205.
- Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell calcium, 58(6), 638–648.
- Buri, A., & McGuigan, J. A. (1991). Calcium buffer solutions and how to make them: a do it yourself guide. Canadian journal of physiology and pharmacology, 69(11), 1733–1749.
-
Nelson, M., & Malmendal, A. (2001). Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method. Retrieved from [Link]
- Vandebrouck, C., & Parys, J. B. (2023). Cellular effects of BAPTA: Are they only about Ca2+ chelation?. Biochimica et biophysica acta. Molecular cell research, 1870(5), 119485.
- Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638-648.
-
Journal of Biological Chemistry. (n.d.). Homepage. Retrieved from [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
